Product packaging for Cromakalim(Cat. No.:CAS No. 94470-67-4)

Cromakalim

Cat. No.: B1669624
CAS No.: 94470-67-4
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Characterization as a Prototypical ATP-Sensitive Potassium Channel Opener

Cromakalim is widely recognized in scientific literature as a prototypical ATP-sensitive potassium (K-ATP) channel opener. nih.govresearchgate.net Its primary mechanism of action involves the activation of these channels, which are crucial regulators of cellular excitability in various tissues, including smooth muscle, skeletal muscle, and cardiac muscle. nih.govnih.gov The opening of K-ATP channels by this compound leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization. uni-muenchen.dewikipedia.org This hyperpolarization moves the cell's membrane potential further away from the threshold required for excitation, thereby inducing relaxation, particularly in vascular smooth muscle. wikipedia.org

The interaction between this compound and the K-ATP channel is competitive with ATP. nih.gov In the presence of ATP, which normally inhibits these channels, this compound can override this inhibition and promote channel opening. nih.gov However, its ability to activate the channels is dependent on the concentration of intracellular ATP. nih.gov This characteristic has been fundamental in studies aiming to understand the gating mechanisms of K-ATP channels.

The K-ATP channel itself is a complex protein, typically composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govyoutube.com this compound is understood to exert its effects by interacting with the SUR subunit of the K-ATP channel. researchgate.net This interaction with the regulatory subunit is a key feature that distinguishes it and other potassium channel openers.

Historical Context and Significance in Ion Channel Pharmacology Research

The discovery of this compound in the early 1980s by scientists at Beecham Group marked a pivotal moment in ion channel pharmacology. nih.govwikipedia.org It emerged from research into benzopyran-based structures and was identified as a powerful smooth muscle relaxant. nih.gov Its unique mode of action, distinct from other vasodilators at the time, spurred a new field of research focused on "potassium channel openers" (PCOs). nih.gov

This compound, also known by its research code BRL 34915, quickly became an indispensable pharmacological tool. uni-muenchen.detribioscience.com Its high potency and selectivity for K-ATP channels allowed researchers to probe the physiological and pathophysiological roles of these channels in a way that was not previously possible. The development of its active enantiomer, levthis compound (B1674936), further refined its use in research. wikipedia.org The study of this compound and its analogues has been instrumental in elucidating the structure-activity relationships of K-ATP channel openers, guiding the design of new and more tissue-selective compounds. nih.govresearchgate.net

Overview of Major Research Areas and Therapeutic Relevance in Preclinical Studies

The unique mechanism of this compound has led to its extensive investigation in a wide range of preclinical studies, exploring its therapeutic potential across several domains.

Hypertension: As a potent vasodilator, this compound's most direct therapeutic application is in the treatment of hypertension. wikipedia.org By relaxing vascular smooth muscle, it effectively lowers blood pressure. wikipedia.org Preclinical studies in hypertensive animal models have demonstrated its ability to reduce blood pressure. mdpi.com In studies on healthy volunteers, oral administration of this compound was shown to decrease diastolic blood pressure and forearm vascular resistance. nih.gov Another study showed that direct infusion of this compound into the brachial artery produced a dose-dependent increase in forearm blood flow. nih.gov

Cardioprotection: Preclinical research has suggested a cardioprotective role for this compound. Studies in isolated rat hearts subjected to ischemia and reperfusion have shown that this compound can offer protection, an effect that is believed to be mediated through the opening of cardiac K-ATP channels. nih.gov This has led to investigations into its potential to mitigate damage from myocardial infarction.

Neuropathic Pain: The involvement of K-ATP channels in pain modulation has made this compound a subject of interest in neuropathic pain research. nih.gov Preclinical studies in models of neuropathic pain, such as those induced by chronic constriction injury of the sciatic nerve, have shown that this compound can attenuate pain-related behaviors. nih.govfrontiersin.org These findings suggest that targeting K-ATP channels could be a viable strategy for managing this challenging pain condition.

Other Research Areas: Beyond these major areas, this compound has been explored in other contexts, including its potential as a bronchodilator for asthma and for its effects on bladder smooth muscle. nih.gov Its ability to hyperpolarize cell membranes has also made it a valuable tool for studying conditions characterized by membrane depolarization, such as certain types of muscle paralysis. uni-muenchen.de

Interactive Data Tables

Electrophysiological Effects of this compound

ParameterTissue/Cell TypeThis compound ConcentrationObserved EffectReference
Membrane PotentialHuman Skeletal Muscle10-100 µmol/LConcentration-dependent hyperpolarization uni-muenchen.de
Membrane PotentialGuinea-pig Hippocampal CA3 neurons30-100 µmol/LHyperpolarization up to 4 mV uni-muenchen.de
86Rb EffluxFrog Skeletal Muscle30-300 µMIncreased efflux nih.gov
Potassium Current (IK)Rabbit Portal Vein Smooth Muscle Cells10 µMInduction of potassium current researchgate.net

Preclinical Research Findings with this compound

Research AreaAnimal ModelKey FindingReference
HypertensionHealthy VolunteersDose-dependent increase in forearm blood flow nih.gov
HypertensionHealthy VolunteersDecreased diastolic blood pressure and forearm vascular resistance nih.gov
Neuropathic PainRat (Chronic Constriction Injury)Attenuation of thermal hyperalgesia and mechanical allodynia nih.gov
CardioprotectionIsolated Rat Heart (Ischemia/Reperfusion)Attenuation of ischemic damage nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045677
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-50-9, 94470-67-4
Record name (-)-Cromakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94535-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromakalim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVCROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of Cromakalim at the Cellular and Molecular Level

Activation of ATP-Sensitive Potassium (KATP) Channels

The principal mechanism of action for cromakalim is the opening of KATP channels, which are metabolic sensors that couple the electrical activity of the cell membrane to the intracellular energetic state. nih.gov This activation leads to an increase in potassium ion permeability, driving the membrane potential towards the potassium equilibrium potential. nih.gov

Direct Channel Gating and Allosteric Modulation

This compound's interaction with the KATP channel is not a simple agonism but rather a complex modulation of channel gating. Studies have shown that the presence of intracellular ATP is a prerequisite for this compound to exert its channel-opening effect in some cell types, such as insulin-secreting RINm5F cells. nih.gov In these cells, this compound (80–200 μM) was unable to open KATP channels in the complete absence of ATP, but effectively activated channels that were inhibited by low concentrations of ATP (0.1 mM). nih.gov This suggests that this compound does not open a closed channel directly but acts to counteract the inhibitory effect of ATP. The interactions between this compound and ATP appear to be competitive, as higher concentrations of ATP (0.5–2 mM) can overcome the channel-opening effects of this compound. nih.gov This indicates an allosteric mechanism where this compound modulates the channel's sensitivity to its endogenous inhibitor, ATP.

Molecular Subunit Interactions: Focus on Kir6.x and Sulfonylurea Receptor (SUR) Subtypes (e.g., Kir6.2/SUR2B)

KATP channels are hetero-octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govnih.gov The pharmacological specificity of KATP channel openers like this compound is determined by the specific combination of these subunits, which varies across different tissues. researchgate.net

The primary target for this compound is the SUR subunit. researchgate.netnih.gov this compound demonstrates selectivity for channels containing the SUR2 isoform over the SUR1 isoform. researchgate.net Specifically, it is a potent activator of KATP channels composed of Kir6.2/SUR2A (found in cardiac and skeletal muscle) and Kir6.1/SUR2B or Kir6.2/SUR2B (found in vascular smooth muscle). nih.govnih.gov In contrast, it has little effect on the pancreatic beta-cell channel, which is typically a Kir6.2/SUR1 complex. nih.govresearchgate.net This tissue-specific action is attributed to the distinct properties of the SUR subtypes. researchgate.net The ability of this compound to activate channels with SUR2B subunits is a key component of its action in vascular tissue. nih.gov

Table 1: this compound Activity on KATP Channel Subunit Combinations
Channel CompositionTypical Tissue LocationThis compound ActivityReference
Kir6.2/SUR1Pancreatic β-cells, NeuronsLow to no activation nih.govresearchgate.net
Kir6.2/SUR2ACardiac muscle, Skeletal muscleActivation nih.govnih.gov
Kir6.1/SUR2BVascular smooth muscleActivation nih.gov
Kir6.2/SUR2BVascular smooth muscleActivation researchgate.net

Electrophysiological Consequences: Membrane Hyperpolarization

The direct consequence of KATP channel opening by this compound is an increase in the efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient. wikipedia.org This outward movement of positive charge makes the cell's membrane potential more negative, a phenomenon known as hyperpolarization. nih.govwikipedia.org By hyperpolarizing the cell membrane, this compound moves the potential further away from the threshold required to activate voltage-gated calcium channels. wikipedia.org This makes the cell less excitable, as a stronger stimulus is needed to trigger an action potential. wikipedia.orgwikipedia.org For instance, in frog skeletal muscle fibers, this compound has been shown to directly cause hyperpolarization. nih.gov

Modulation of Ionic Conductance and Efflux

This compound directly increases the membrane's conductance to potassium ions. Electrophysiological studies have demonstrated that this compound reduces membrane resistance, which is indicative of an increased number of open ion channels. nih.gov This enhanced conductance facilitates a greater efflux of K+. Experiments using rubidium (86Rb), a radioactive analog of potassium, have provided direct evidence for this. In frog skeletal muscle, this compound (30-300 μM) significantly increased the rate of 86Rb efflux from cells, confirming that it promotes the outward flow of potassium ions. nih.gov This effect was inhibited by the sulfonylurea glibenclamide, a known KATP channel blocker, further cementing the role of these specific channels in the action of this compound. nih.gov

Downstream Cellular and Subcellular Signaling Pathways

The membrane hyperpolarization induced by this compound is not an isolated event but rather the initiating step in a signaling cascade that profoundly affects intracellular ion homeostasis, most notably that of calcium.

Regulation of Intracellular Calcium Dynamics and Homeostasis

The hyperpolarization of the cell membrane by this compound has a significant inhibitory effect on the influx of extracellular calcium. By moving the membrane potential away from the activation threshold for voltage-gated L-type calcium channels, this compound reduces the probability of these channels opening in response to depolarizing stimuli. nih.gov This leads to a decrease in the influx of Ca2+, a critical second messenger involved in numerous cellular processes, including muscle contraction. nih.gov

Table 2: Effects of this compound on Intracellular Calcium ([Ca2+]i)
Cell TypeExperimental ConditionObserved Effect on [Ca2+]iReference
Rat Azygos Vein Smooth MuscleNorepinephrine (B1679862) or K+ induced contractionReduction of free [Ca2+]i to resting or lower levels nih.gov
Rat Flexor Digitorum Brevis (Skeletal Muscle)Non-fatiguing tetanic stimulationLittle effect on peak [Ca2+]i nih.gov
Rat Flexor Digitorum Brevis (Skeletal Muscle)Fatiguing tetanic stimulation (0.4s between tetani)Decreased peak tetanic [Ca2+]i from 1.47 µM to 0.84 µM nih.gov
General Vascular Smooth MuscleIschemic/Hypoxic conditionsDecreases Ca2+ influx through voltage-gated Ca2+ channels nih.gov

Influence on Myofilament Responsiveness and Muscle Contraction

This compound's primary influence on muscle contraction stems from its action as a potassium channel opener, which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle. This effect is not a direct action on the myofilaments themselves but is a consequence of the altered cellular ion dynamics. By opening ATP-sensitive potassium (KATP) channels, this compound increases the efflux of potassium ions from the cell, driving the membrane potential to a more negative state. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization required to open voltage-gated calcium channels.

The resulting decrease in intracellular calcium concentration is the principal mechanism behind the relaxation of smooth muscle. Muscle contraction is initiated by the binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to the phosphorylation of myosin and the subsequent interaction with actin. By reducing the influx of calcium, this compound effectively uncouples the cellular excitation from the contractile machinery, leading to vasodilation and relaxation of other smooth muscle tissues, such as the bladder. nih.govnih.gov For instance, in guinea pig detrusor smooth muscle, this compound produces a concentration-dependent relaxation of K+-evoked mechanical activity. nih.gov

There is little evidence to suggest that this compound directly alters the calcium sensitivity of the myofilaments. The contractile apparatus's responsiveness to available calcium appears to remain unchanged. The compound's effect is upstream, modulating the signal (calcium influx) that initiates contraction rather than the machinery that executes it.

Mitochondrial KATP Channel Activation and Its Implications

In addition to its effects on sarcolemmal KATP channels, this compound is also known to activate ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). The activation of these channels has significant implications, particularly in the context of cellular protection against ischemic injury.

The opening of mitoKATP channels by this compound or other openers like diazoxide (B193173) leads to an influx of potassium ions into the mitochondrial matrix. nih.govresearchgate.net This influx is driven by the mitochondrial membrane potential. The accumulation of potassium in the matrix is accompanied by the movement of water, resulting in a slight swelling of the mitochondria. nih.gov This process is thought to have several beneficial downstream effects, including the preservation of mitochondrial integrity and function during periods of cellular stress, such as ischemia-reperfusion. nih.govresearchgate.net

The activation of mitoKATP channels is a key mechanism in the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.govresearchgate.net this compound has been shown to mimic this protective effect. researchgate.net While the precise molecular mechanisms are still under investigation, it is believed that the activation of mitoKATP channels helps to maintain ATP synthesis, reduce calcium overload, and decrease the production of reactive oxygen species upon reperfusion.

Interactions with Potassium Channel Blockers and Antagonists

Glibenclamide as a Canonical KATP Channel Antagonist

Glibenclamide (also known as glyburide) is a sulfonylurea drug that acts as a potent and specific blocker of ATP-sensitive potassium channels. It is widely regarded as the canonical antagonist for the effects of KATP channel openers like this compound. The antagonistic relationship between this compound and glibenclamide has been demonstrated across a variety of tissues and experimental models.

In studies on guinea pig detrusor smooth muscle, glibenclamide was shown to antagonize the relaxant effects of this compound in a competitive manner. nih.gov Similarly, in frog skeletal muscle, the this compound-induced increase in potassium efflux and membrane hyperpolarization were inhibited by glibenclamide. nih.govnih.gov In isolated perfused rat hearts, glibenclamide was also shown to counteract the effects of this compound. nih.govoup.com

The mechanism of glibenclamide's antagonism involves its binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding locks the channel in a closed state, thereby preventing the channel-opening effects of this compound. The consistent and potent antagonism by glibenclamide provides strong evidence that the pharmacological effects of this compound are mediated through the opening of KATP channels.

Other Channel Modulators and Their Antagonistic or Synergistic Effects

While glibenclamide is the most well-characterized antagonist of this compound, other compounds have also been shown to modulate its effects. These modulators can have either antagonistic or, in some cases, synergistic effects.

Antagonistic Effects:

Tolbutamide: Another sulfonylurea, tolbutamide, has been shown to reverse the relaxant effects of this compound, although its effects may be more transient than those of glibenclamide. nih.gov

Tetraethylammonium (TEA) and Procaine: These agents, which are generally considered non-selective potassium channel blockers, can reduce or abolish the effects of this compound at higher concentrations. nih.gov

Quinidine: This antiarrhythmic drug, which also has potassium channel blocking properties, can reduce the effects of this compound on membrane potential and muscle tension. nih.gov

4-Aminopyridine (4-AP): This potassium channel blocker has been shown to have some effect on the actions of this compound, although its effects can be transitory. nih.gov

Synergistic/Similar Effects:

Diazoxide: This compound is also a KATP channel opener and generally produces similar physiological effects to this compound. nih.govnih.gov Both have been shown to be effective in opening KATP channels, particularly in the presence of intracellular ATP. nih.govnih.gov

The interactions of this compound with these various modulators further refine our understanding of its mechanism of action and the nature of the potassium channels it targets.

Table 2: Effects of Other Modulators on this compound's Action

ModulatorGeneral ClassObserved Effect on this compound's Action
TolbutamideSulfonylurea KATP channel blockerAntagonistic (reverses relaxation) nih.gov
Tetraethylammonium (TEA)Non-selective K+ channel blockerAntagonistic (reduces effects at high concentrations) nih.gov
ProcaineNon-selective K+ channel blockerAntagonistic (abolishes effects) nih.gov
QuinidineK+ channel blockerAntagonistic (reduces effects) nih.gov
4-Aminopyridine (4-AP)K+ channel blockerAntagonistic (some transitory effects) nih.gov
DiazoxideKATP channel openerSynergistic/Similar action nih.govnih.gov

Physiological and Pharmacological Effects of Cromakalim in Diverse Research Models

Cardiovascular System Research

Vascular Smooth Muscle Relaxation and Vasodilation Studies

Cromakalim is a potassium channel activator known for its ability to relax vascular smooth muscle by increasing potassium channel conductance, which leads to hyperpolarization of the cell membranes. nih.gov This mechanism underlies its significant vasodilator effects across various vascular beds, as explored in numerous research models.

Research has demonstrated that this compound exerts effects on both peripheral arterial and venous smooth muscle cells. In studies using guinea-pig mesenteric artery and vein, this compound was found to induce membrane hyperpolarization in both vessel types. nih.gov The degree and duration of this hyperpolarization were more pronounced in the mesenteric vein compared to the artery. nih.gov The relaxing actions of this compound are attributed to this hyperpolarization, which is a consequence of opening calcium-dependent potassium channels. nih.gov

Further investigations into the effects of this compound on hypoxic skeletal muscle revealed that it can increase nutritive blood flow. nih.gov In animal models of occlusive arterial disease, this compound, along with other potassium conductance enhancers, produced a notable increase in blood cell flux and tissue oxygen tension in hypoxic skeletal muscle. nih.gov This positive effect is thought to stem from its relaxant activity on larger arterial blood vessels, including collateral vessels. nih.gov

Vessel TypeObserved Effect of this compoundMechanismReference
Guinea-Pig Mesenteric ArteryMembrane hyperpolarization and relaxation.Opening of Ca-dependent K channels. nih.gov
Guinea-Pig Mesenteric VeinGreater and longer-lasting membrane hyperpolarization compared to the artery.Opening of Ca-dependent K channels. nih.gov
Hypoxic Skeletal Muscle Arterial VesselsIncreased blood cell flux and tissue oxygen tension.Relaxant activity on larger arterial blood vessels. nih.gov

This compound has been shown to have significant effects on coronary circulation. In isolated isovolumically beating rat hearts, this compound and its enantiomers significantly increased preischemic coronary flow. nih.gov The cardioprotective effects of this compound may be partly due to the preservation of myocardial energy reserves, as it has been found to significantly preserve ATP during ischemia. nih.gov

However, the effects on myocardial perfusion in the context of ischemic injury can be complex. In a canine model of myocardial infarction, the intracoronary infusion of this compound appeared to exacerbate ischemic injury. nih.gov When administered intravenously in the same study, no exacerbation of ischemic injury was observed. nih.gov

Research ModelKey FindingReference
Isolated Rat HeartsSignificantly increased preischemic coronary flow. nih.gov
Isolated Rat HeartsPreserved ATP during ischemia. nih.gov
Anesthetized Canine Model (Intracoronary Infusion)Appeared to exacerbate ischemic injury. nih.gov
Anesthetized Canine Model (Intravenous Administration)No exacerbation of ischemic injury was observed. nih.gov

This compound induces relaxation in the cerebral arteries of various species, including cats, rabbits, and rats. nih.gov This vasodilation is mediated through the activation of ATP-sensitive potassium channels, leading to glibenclamide-sensitive relaxation of cerebral arteries in vitro. ahajournals.org The ability of the cerebral vasculature to maintain stable blood flow despite changes in blood pressure is known as cerebral autoregulation. nih.gov The activation of ATP-sensitive K+ channels is a mechanism that contributes to the dilatation of cerebral arterioles during conditions such as hypoxia. psu.edu By activating these channels, this compound can influence the physiological processes that regulate cerebral blood flow. In some instances, this compound has been reported to activate calcium-activated potassium channels in certain vascular tissues, although this effect is not consistently observed across all vessel types. ahajournals.org

Myogenic tone is the intrinsic property of vascular smooth muscle to contract in response to an increase in intraluminal pressure, which is crucial for the autoregulation of blood flow. nih.gov This tone is heavily influenced by the membrane potential of the vascular smooth muscle cells. nih.gov Potassium channels are the primary determinants of this membrane potential. nih.govresearchgate.net this compound, as a potassium channel opener, is thought to relax smooth muscle by hyperpolarizing the cell membrane through the activation of ATP-sensitive K+ (KATP) channels. researchgate.net This hyperpolarization counteracts the depolarization induced by pressure, thereby modulating or reducing myogenic tone. The activity of various potassium channels, including large-conductance, Ca2+-activated K+ (BKCa) channels and inwardly rectifying K+ (Kir) channels, provides a negative feedback mechanism for the regulation of arterial myogenic tone. mdpi.comscholaris.ca By opening KATP channels, this compound introduces a powerful hyperpolarizing influence that can override constrictor stimuli and lead to vasodilation.

This compound has been demonstrated to antagonize the vasoconstrictor effects of several endogenous agents. In a study involving normotensive male volunteers, this compound was shown to blunt the increase in total peripheral resistance induced by norepinephrine (B1679862) and angiotensin II. nih.gov Interestingly, while it counteracted the peripheral vasoconstriction, it did not interfere with the positive inotropic effects of norepinephrine on the heart, suggesting a degree of selectivity for arterial smooth muscle. nih.gov Furthermore, this compound also blunted the peripheral vasodilation typically induced by the beta-receptor stimulant isoproterenol. nih.gov However, another study in normotensive subjects found that this compound did not have an effect on the pressor responses to norepinephrine and angiotensin II. nih.gov

AgonistEffect of this compound on Agonist-Induced ResponseReference
NorepinephrineBlunted the increase in total peripheral resistance. nih.gov
Angiotensin IILowered the total peripheral resistance during infusion. nih.gov
IsoproterenolBlunted the peripheral vasodilation. nih.gov

Cardiac Muscle Electrophysiology and Contractility Research

This compound's primary action in cardiac tissue is the activation of ATP-sensitive potassium channels, which plays a crucial role in regulating the heart's electrical activity and mechanical function.

A hallmark of this compound's effect on cardiac myocytes is the shortening of the action potential duration (APD). nih.govbyui.edu This effect is concentration-dependent and results from the increased outward potassium current during the repolarization phase of the action potential. nih.gov Research on ferret and guinea pig papillary muscles demonstrated that this compound at concentrations of 3 microM or greater significantly shortens the effective refractory period (ERP) by decreasing the APD. nih.gov This electrophysiological change is attributed to the opening of ATP-sensitive K+ channels, an action that can be prevented or reversed by the K-ATP channel blocker, glibenclamide. nih.govahajournals.org

The shortening of the APD is particularly pronounced under ischemic conditions. In a canine model, intracoronary this compound reduced the APD at 95% repolarization (APD95) by 8% in the absence of ischemia, but this effect was augmented to a 27% reduction during coronary occlusion. nih.gov This suggests that the cardioprotective effects of this compound may be selective for ischemic tissue. nih.gov The actions of this compound on cardiac APD have been found to be temperature-dependent, with a significant effect observed at 37°C but no effect at 22°C in guinea pig papillary muscles. nih.gov

Inotropic effects refer to the modification of the force of muscle contraction, while chronotropic effects relate to changes in heart rate. simplenursing.com Research has consistently shown that this compound exerts a negative inotropic effect on cardiac muscle, meaning it reduces the force of contraction. nih.govnih.gov In isolated rabbit cardiac tissue, this compound significantly decreased the maximum developed tension in a concentration-dependent manner. nih.govkarger.com Similarly, in guinea pig atrium, this compound induced a concentration-dependent reduction in atrial contraction force, with an EC50 value of 25 +/- 2 micromol/l. nih.gov This negative inotropic effect is mediated through the activation of ATP-sensitive K+ channels and can be competitively inhibited by glibenclamide. nih.gov

Regarding chronotropic effects, studies on neonatal rabbit hearts subjected to ischemia and reperfusion showed that pretreatment with this compound resulted in a significantly improved recovery of heart rate compared to the control group. nih.gov

This compound has demonstrated significant cardioprotective properties in various models of myocardial ischemia-reperfusion injury. nih.govnih.govnih.gov This protection manifests as improved recovery of post-ischemic contractile function, reduced release of cellular enzymes like lactate (B86563) dehydrogenase (LDH), and decreased tissue damage. ahajournals.orgnih.gov

In isolated rat hearts, this compound provided protection against injury from 25 minutes of ischemia followed by 30 minutes of reperfusion. nih.gov A key mechanism underlying this cardioprotection is the prevention of intracellular sodium (Na+) and calcium (Ca2+) overload during the reperfusion period. nih.govjci.org In neonatal rabbit hearts, this compound pretreatment inhibited the accumulation of these ions after ischemia. nih.gov The cardioprotective actions of this compound are linked to its ability to open K-ATP channels, and these effects can be abolished by blockers such as glibenclamide and meclofenamate. nih.govnih.gov Furthermore, the compound sodium 5-hydroxydecanoate (B1195396) has been shown to specifically inhibit the anti-ischemic actions of this compound without affecting its actions in non-ischemic tissue. ahajournals.org

Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Models

Model SystemObserved Protective EffectProposed MechanismReference
Isolated Neonatal Rabbit HeartImproved recovery of heart rate and left ventricular developed pressure; decreased lactate excretion.Inhibition of intracellular Na+ and Ca2+ accumulation during reperfusion. nih.gov
Isolated Rat HeartImproved recovery of contractile function; reduced lactate dehydrogenase (LDH) release; decreased contracture formation.Activation of cardiac K-ATP channels. nih.gov
Canine Model (Stunned Myocardium)Significantly improved reperfusion recovery of function.Activation of K-ATP channels, leading to augmented APD shortening during ischemia. nih.gov

The pharmacological profile of this compound has been characterized through comparative studies with other potassium channel openers.

Pinacidil (B1677893) : In studies on isolated vascular tissue, this compound is approximately 100-fold more potent as a relaxant than pinacidil. nih.govkarger.comkarger.com In cardiac tissue, both this compound and pinacidil produce a concentration-dependent decrease in maximum developed tension (negative inotropy). nih.govnih.govkarger.com The negative inotropic effects of both compounds are effectively antagonized by the K-ATP channel blocker glibenclamide. nih.govnih.govkarger.com

U-89232 : This cyanoguanidine analog of this compound was found to be nearly 100-fold less potent than this compound in causing relaxation in rabbit mesenteric artery. karger.com A key difference was observed in cardiac muscle, where U-89232 had little effect on maximum tension, whereas this compound caused a significant decrease. nih.govkarger.comkarger.com Despite this, U-89232 demonstrated a cardioprotective effect comparable to this compound in ischemia-reperfusion injury models. karger.com

NIP-121 : In guinea pig ventricular myocardium, the novel potassium channel opener NIP-121 was found to be approximately 10 times more potent than this compound in both shortening the action potential duration and decreasing contractile force. researchgate.net

Acetylcholine (B1216132) and Substance P : While acetylcholine and substance P can also open potassium channels in arterial smooth muscle, the specific channel is different from that opened by this compound. The effects of acetylcholine and substance P are not inhibited by glibenclamide, whereas the K+ efflux induced by this compound is readily blocked by it. nih.gov

Table 2: Comparative Analysis of this compound with Other K+ Channel Openers in Cardiac Tissue

CompoundEffect on Action Potential Duration (APD)Effect on Contractile Force (Inotropy)Relative Potency/Key DifferentiatorReference
This compoundShortens APDNegativeBaseline reference nih.govnih.gov
PinacidilSimilar mechanismNegativeSimilar cardiac effects to this compound, but less potent in vascular tissue. nih.govnih.gov
U-89232Shortens APDLittle effectCardioprotective without significant negative inotropic effect. nih.govkarger.comkarger.com
NIP-121Shortens APDNegative~10 times more potent than this compound for both APD shortening and negative inotropy. researchgate.net

Smooth Muscle Systems Research (Non-Vascular)

This compound's relaxant effects are not limited to vascular smooth muscle; it also significantly impacts non-vascular smooth muscle systems, such as the urinary bladder.

In the detrusor muscle of the guinea-pig urinary bladder, this compound demonstrates potent inhibitory effects on contractility. nih.govphysiology.org It reduces both the frequency and amplitude of spontaneous contractile activity, with concentrations above 5 x 10⁻⁷ M abolishing this activity entirely. nih.gov

The mechanism involves the opening of potassium channels, which leads to hyperpolarization of the cell membrane and a loss of electrical spike activity. nih.gov This was confirmed by electrophysiological experiments showing that this compound increased membrane conductance to potassium ions. nih.gov Further studies using radioisotopes demonstrated that this compound causes a dose-dependent increase in the efflux of ⁴³K+, but has no significant effect on the movement of ⁸⁶Rb+, indicating a relative selectivity of the opened channel for potassium over rubidium ions. nih.gov In a rat model of diabetes-induced bladder dysfunction, bladder strips showed a tendency to be less sensitive to the inhibitory effects of this compound on phasic activity. shu.ac.uk

Table 3: Effects of this compound on Guinea-Pig Urinary Bladder Smooth Muscle

ParameterObserved Effect of this compoundReference
Spontaneous ContractionsReduced frequency and amplitude; abolished at >5 x 10⁻⁷ M. nih.gov
Membrane PotentialDose-dependent hyperpolarization. nih.gov
Electrical ActivityLoss of spike activity. nih.gov
Ion EffluxDose-dependent increase in ⁴³K+ efflux; no significant effect on ⁸⁶Rb+ efflux. nih.gov

Gastrointestinal Smooth Muscle Regulation

This compound's influence extends to the complex network of the gastrointestinal (GI) tract, where it modulates both neuronal and muscular activity.

The myenteric plexus, a key component of the enteric nervous system, plays a crucial role in regulating GI motility, in large part through the release of neurotransmitters like acetylcholine. mdpi.com Research on guinea-pig longitudinal muscle myenteric plexus preparations has shown that this compound's primary relaxant effect on smooth muscle is not due to a reduction in acetylcholine release from myenteric neurons. nih.gov In fact, at a concentration of 10 µmol/l, this compound did not affect the release of acetylcholine evoked by electrical stimulation or by the activation of nicotine (B1678760) and 5-HT3 receptors. nih.gov

However, the release of acetylcholine stimulated by M1-muscarinic receptors was concentration-dependently reduced by this compound (1-100 µmol/l). nih.gov This suggests that the opening of this compound-sensitive potassium channels may be involved in the inhibition of M1-receptor mediated acetylcholine release. nih.gov Despite this specific neuronal effect, the more pronounced inhibition of smooth muscle contractions induced by endogenous acetylcholine compared to those induced by the direct-acting muscarinic agonist pilocarpine (B147212) points to a predominant post-junctional site of action for this compound's relaxant effects. nih.gov

Slow waves are spontaneous, rhythmic depolarizations of the smooth muscle cell membrane that are fundamental to the generation of phasic contractions in the GI tract. Studies on canine colonic smooth muscle have demonstrated that this compound and its active isomer, lemakalim, have significant effects on this electrical activity. nih.gov Both compounds were found to hyperpolarize the resting membrane potential, shorten the duration of slow waves by eliminating the plateau phase, and decrease the frequency of slow waves. nih.gov These effects were prevented by the KATP channel blocker, glyburide, confirming the involvement of these channels. nih.gov

Voltage-clamp studies on isolated canine colonic myocytes revealed that this compound and lemakalim increased the magnitude of a time-independent outward K+ current. nih.gov Interestingly, this compound, but not lemakalim, also reduced the peak outward K+ current and was found to inhibit L-type Ca2+ channels, an effect not altered by glyburide. nih.gov This suggests that while the primary mechanism for altering slow wave activity is the stimulation of a background K+ conductance, this compound may have additional actions on other ion channels. nih.gov

Further research using intracellular recording techniques in the canine colon confirmed that this compound dose-dependently hyperpolarized the cells and decreased the duration of the action potential, leading to an inhibition of contractile activity. nih.gov This hyperpolarization was associated with a significant reduction in input resistance and was inhibited by glybenclamide and tetraethylammonium, providing further evidence that this compound acts by increasing K+ conductance. nih.gov

Table 2: Effects of this compound on Gastrointestinal Smooth Muscle

Research Model Parameter Effect of this compound Key Findings Citation
Guinea-pig myenteric plexus Acetylcholine release (electrically/nicotine/5-HT3 stimulated) No effect Did not affect the release of acetylcholine. nih.gov
Guinea-pig myenteric plexus Acetylcholine release (M1-receptor stimulated) Reduction Concentration-dependently reduced acetylcholine release. nih.gov
Canine colonic smooth muscle Resting membrane potential Hyperpolarization Caused hyperpolarization of the cell membrane. nih.govnih.gov
Canine colonic smooth muscle Slow wave duration Shortened Abolished the plateau phase of slow waves. nih.gov
Canine colonic smooth muscle Slow wave frequency Decreased Reduced the frequency of slow waves. nih.gov
Canine colonic myocytes Outward K+ current Increased Increased the magnitude of a time-independent outward K+ current. nih.gov

Airway Smooth Muscle Pharmacology and Bronchodilatory Activity

This compound's relaxant properties on smooth muscle have led to investigations into its potential as a bronchodilator for conditions like asthma. nih.gov Its mechanism of action in the airways is consistent with its effects in other smooth muscle tissues, primarily involving the opening of plasmalemmal K+ channels. nih.gov

Research on human isolated bronchi has shown that this compound (0.1-30 µmol/l) inhibits spontaneous tone in a concentration-related manner, with an efficacy nearly comparable to isoprenaline and theophylline. nih.gov This relaxant effect is associated with the opening of K+ channels, which may be analogous to the ATP-sensitive K+ channels found in pancreatic beta-cells. nih.gov The opening of these channels can lead to relaxation of airway smooth muscle through mechanisms that may extend beyond simply inhibiting Ca2+ influx through L-type voltage-operated channels. nih.gov

In vivo, this compound-like potassium channel openers exhibit bronchodilator activity. nih.gov An interesting aspect of their action is the ability to depress non-adrenergic, non-cholinergic (NANC) excitatory neuroeffector transmission in the lungs at concentrations lower than those required to relax the airway smooth muscle directly. nih.gov This suggests that part of this compound's therapeutic potential in conditions like nocturnal asthma might not stem from direct relaxation of the airway smooth muscle but rather from inhibiting the mechanisms that underlie airway hyper-reactivity. nih.govnih.govmdpi.com

Neurological System Research

While the primary focus of this compound research has been on smooth muscle, emerging studies are exploring its effects on the neurological system. The presence and function of ATP-sensitive potassium channels in the central nervous system suggest that compounds like this compound could have therapeutic applications for neurological disorders. acs.org

One area of investigation is the potential neuroprotective effects of this compound. In a mouse model, this compound demonstrated an antiamnesic action against amnesia induced by hypoxia and cerebral ischemia. nih.gov The compound was effective when administered before or immediately after hypoxic treatment and before the induction of ischemia. nih.gov Furthermore, in mice with ischemia-induced amnesia, this compound inhibited the formation of pyknotic cells (a sign of cell death) in the dentate gyrus of the hippocampus. nih.gov These findings suggest that potassium channel openers like this compound may offer prophylactic neuroprotective benefits against neuronal damage caused by hypoxia and ischemia. nih.gov

However, the effects of this compound on neuronal activity can be complex. In studies on CA1 neurons in rat hippocampal slices, bath-applied this compound did not produce consistent changes in holding current or input conductance. nih.gov This indicates that the response to this compound can vary depending on the specific neuronal population and experimental conditions.

Neuroprotective Properties in Models of Brain Injury

This compound has demonstrated significant neuroprotective potential in several preclinical models of acute brain injury. By targeting the fundamental processes of neuronal damage that occur during and after an ischemic event, this compound shows promise in mitigating the extent of injury.

Hypoxic-ischemic encephalopathy (HIE) is a major cause of neonatal brain injury. nih.govnih.gov Research in animal models suggests that this compound can offer neuroprotective benefits against the consequences of such hypoxic-ischemic events. In a study using a mouse model of hypoxia-induced amnesia, a condition relevant to the cognitive deficits seen after HIE, this compound demonstrated a significant ability to counteract memory impairment. nih.govnih.gov The administration of this compound, either before or immediately following the hypoxic insult, reduced the amnesia as measured by a step-through task. nih.gov This suggests a prophylactic neuroprotective effect of KATP channel openers against the neuronal damage and cognitive dysfunction resulting from hypoxia. nih.govnih.gov

This compound has been shown to be effective in models of cerebral ischemia-reperfusion injury, which mimics the pathophysiology of ischemic stroke. In rat models where the middle cerebral artery is temporarily occluded, pretreatment with this compound has been found to reduce the volume of the resulting cerebral infarction. researchgate.netresearchgate.net Studies indicate that this neuroprotective effect is associated with several mechanisms. This compound administration prior to the ischemic event helps to preserve neurological function, as evaluated by behavioral tests. researchgate.netresearchgate.net

Furthermore, research has pointed to the modulation of glutamate (B1630785) excitotoxicity as a key component of this compound's action. In a rat model of cerebral ischemia-reperfusion, this compound treatment was correlated with changes in the expression of glutamate receptor 1α and glutamate transporter 1 in the hippocampus. researchgate.net Another study demonstrated that this compound treatment in a rat model of cerebral ischemia-reperfusion injury led to a significant reduction in markers of oxidative stress, such as malondialdehyde levels, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase. researchgate.net Histological analysis in mice subjected to cerebral ischemia revealed that this compound inhibited the induction of pyknotic cells—cells with condensed chromatin indicative of cell death—in the dentate gyrus of the hippocampus. nih.govnih.gov

Research Findings on this compound in Cerebral Ischemia-Reperfusion Injury Models
ModelKey FindingsMeasured OutcomesReference
Rat Middle Cerebral Artery Occlusion (MCAO)Reduced cerebral infarct size and improved neurological function.Cerebral infarction volume, Bederson's test for neurological function, Glutamate receptor 1α and Glutamate transporter 1 expression. researchgate.net
Rat MCAO with Aluminium ChlorideReduced neurological score, brain hemisphere weight difference, and oxidative stress markers.Neurological score, brain acetylcholinesterase level, malondialdehyde, superoxide dismutase. researchgate.net
Mouse Cerebral IschemiaReduced ischemia-induced amnesia and inhibited the formation of pyknotic cells in the hippocampus.Step-through latency, histological analysis of pyknotic cells. nih.gov

The neuroprotective effects of this compound observed in ischemia models have prompted investigations into its potential relevance for chronic neurodegenerative conditions like Alzheimer's disease (AD). The pathophysiology of AD involves complex processes, including neuronal loss and cognitive decline. researchgate.net Research has explored whether the mechanisms engaged by this compound could offer benefits in this context.

A study utilizing a rat model that combined cerebral ischemia-reperfusion injury with aluminum chloride-induced toxicity, designed to mimic some aspects of AD-related neurodegeneration, demonstrated the neuroprotective potential of this compound. researchgate.net In this model, treatment with this compound significantly reduced the neurological score, brain hemisphere weight difference, and levels of brain acetylcholinesterase and malondialdehyde. researchgate.net Simultaneously, it increased the activity of Na+/K+ ATPase and superoxide dismutase. researchgate.net These findings suggest that this compound's ability to counteract oxidative stress and improve neuronal function could be relevant to mitigating the neuronal damage seen in disorders like Alzheimer's disease. researchgate.net

Anticonvulsant Activity Studies in Seizure Models

This compound's ability to modulate neuronal excitability through the opening of KATP channels has been investigated for its potential anticonvulsant properties.

Anticonvulsant Effects of this compound in Mice
Seizure-Inducing AgentEffect of this compoundKey MetricsReference
Dichlorvos (Organophosphate)Significantly increased latency to seizure and death; decreased mortality rate.Time to convulsion onset, time to death, mortality rate. nih.gov
Physostigmine (Carbamate)Significantly increased latency to seizure and death; decreased mortality rate.Time to convulsion onset, time to death, mortality rate. nih.govnih.gov

Pain Modulation and Antinociception Research

The role of KATP channels in pain signaling pathways has made this compound a compound of interest in antinociception research. Studies have explored its effects both alone and in combination with other analgesic agents. While some research indicates that this compound on its own does not produce a significant change in pain thresholds in control animals, it has been shown to potently enhance the antinociceptive effects of certain other drugs. nih.gov

In a tail-flick test in mice, this compound was found to dose-dependently enhance the antinociceptive effects of the alpha2-adrenoceptor agonist clonidine (B47849) and the µ-opioid receptor agonist morphine. nih.gov This enhancement was evidenced by a leftward shift in the dose-response curves for both clonidine and morphine, indicating increased potency. nih.gov The KATP channel blocker gliquidone (B1671591) was able to antagonize this effect, confirming the involvement of KATP channels. nih.gov However, this compound did not significantly alter the antinociception induced by agonists of gamma-aminobutyric acid(B) (GABA-B) or kappa opioid receptors. nih.gov These findings suggest that the opening of KATP channels plays a differential role in the modulation of pain, being particularly important for the pathways mediated by alpha2-adrenoceptors and µ-opioid receptors. nih.gov

Attenuation of Hypersensitivity in Chronic Pain Models

This compound, an ATP-sensitive potassium (KATP) channel opener, has demonstrated the ability to alleviate hypersensitivity in various rodent models of chronic pain. researchgate.net Chronic pain, a condition often associated with abnormal excitability of the somatosensory system, remains a significant clinical challenge. nih.gov Potassium channels are critical regulators of neuronal activity, and their dysfunction has been implicated in the development of chronic pain states. nih.gov

In models of neuropathic pain, which can result from nerve damage, this compound has shown efficacy in reducing pain-like behaviors. nih.govmdpi.commdpi.com For instance, in rats with chronic constriction injury (CCI) of the sciatic nerve, a common model for neuropathic pain, this compound administration has been found to relieve pain. nih.govmdpi.com Similarly, in inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, which mimic tissue injury and inflammation, KATP channel agonists like this compound can reduce hypersensitivity. nih.govmdpi.comcriver.comgreentech-bio.com The mechanism is thought to involve the regulation of astroglial gap junctions in the spinal cord, where nerve injury can lead to a reduction in the expression of KATP channel subunits. nih.gov

The table below summarizes findings from various preclinical studies on the effects of this compound in different chronic pain models.

Pain ModelResearch Finding
Neuropathic Pain (e.g., Chronic Constriction Injury) This compound administration relieves pain, potentially by regulating astroglial gap junctions in the spinal cord. nih.gov
Inflammatory Pain (e.g., CFA-induced) KATP channel agonists like this compound reduce hypersensitivity associated with inflammation. nih.gov
Interactions with Opioid-Induced Analgesia and Tolerance

Research indicates a significant interaction between this compound and the analgesic effects of opioids, as well as the development of tolerance to these drugs. Studies have shown that KATP channel openers can augment the analgesic effect of opioids like morphine. nih.gov

A key finding is the existence of cross-tolerance between potassium channel openers and morphine. nih.govuwi.edu In animal models, the antinociceptive (pain-reducing) effect of this compound was significantly diminished in mice that had been made tolerant to morphine. nih.govsanggabuana.ac.id Conversely, tolerance to the analgesic effects of morphine was observed in animals that had been chronically treated with this compound. nih.gov This suggests that the mechanisms underlying tolerance to both substances may be linked, likely at the level of the potassium channels rather than the opioid receptors themselves. nih.govuwi.edu

Furthermore, co-administration of this compound with morphine has been shown to inhibit the reduction in morphine's analgesic effect that occurs with repeated use. nih.gov This suggests a potential role for KATP channel modulation in mitigating the development of opioid tolerance. Some studies have also found that this compound can prevent signs of morphine withdrawal. nih.govnih.gov The interaction appears to be specific to certain opioid receptor subtypes, with this compound potentiating the effects of mu-opioid receptor agonists like morphine, but not kappa-opioid receptor agonists. frontiersin.org

The following table presents a summary of the interactions between this compound and opioid-induced analgesia and tolerance.

Interaction StudiedKey Finding
Cross-Tolerance This compound and morphine exhibit cross-tolerance; the analgesic effect of one is reduced in subjects tolerant to the other. nih.govuwi.edu
Opioid Analgesia This compound can potentiate the analgesic effects of mu-opioid receptor agonists such as morphine. nih.govfrontiersin.org
Opioid Tolerance Co-administration of this compound with morphine can inhibit the development of tolerance to morphine's analgesic effects. nih.gov
Morphine Withdrawal This compound has been shown to prevent signs of morphine withdrawal in animal models. nih.govnih.gov

Role in Migraine Pathophysiology Models

Investigation of Meningeal KATP Channel Contribution to Behavioral Hypersensitivity

Recent research has implicated ATP-sensitive potassium (KATP) channels in the meninges as a potential site of action in migraine pathophysiology. regionh.dk The active enantiomer of this compound, levthis compound (B1674936), has been shown to induce migraine attacks in individuals with a history of migraine. regionh.dkregionh.dknih.gov

Studies using preclinical migraine models in mice have demonstrated that the meninges are a plausible location for the migraine-triggering effects of KATP channel openers. regionh.dk Direct application of levthis compound onto the dura mater (the outermost layer of the meninges) elicited periorbital hypersensitivity, a behavioral indicator of migraine-like pain in rodents. regionh.dk This effect was inhibited by co-administration of the KATP channel blocker glibenclamide. regionh.dk

Interestingly, repetitive stress in mice sensitized them to a normally subthreshold systemic dose of levthis compound, suggesting that stress can lower the threshold for KATP channel-mediated hypersensitivity. regionh.dk Furthermore, dural application of substances known to be involved in migraine, such as CGRP and nitric oxide donors, also induced hypersensitivity that could be blocked by glibenclamide, indicating that their effects may be mediated through the opening of meningeal KATP channels. regionh.dk These findings highlight the potential contribution of meningeal KATP channels to the behavioral hypersensitivity observed in migraine models. regionh.dkscribd.com

Mechanisms of Migraine Induction in Susceptible Models

The administration of the KATP channel opener levthis compound has been established as a potent method for inducing migraine-like attacks in susceptible individuals and animal models. clinician.comfrontiersin.org This has provided valuable insights into the underlying mechanisms of migraine.

One of the key mechanisms appears to be the dilation of extracerebral arteries, such as the middle meningeal artery. clinician.com Levthis compound induces a long-lasting dilation of these arteries, which is associated with the onset of headache. clinician.com However, it does not appear to significantly dilate intracerebral arteries. clinician.com

The induction of migraine attacks by levthis compound seems to involve the calcitonin gene-related peptide (CGRP) signaling pathway, a well-established player in migraine pathophysiology. nih.govmdpi.com However, the relationship is complex. While CGRP receptor antagonists can alleviate the hypersensitivity induced by levthis compound in mouse models, levthis compound itself does not appear to directly cause the release of CGRP. nih.gov Furthermore, the induction of migraine attacks by levthis compound is independent of CGRP receptor activation, suggesting that KATP channel opening may act downstream or parallel to the CGRP pathway. regionh.dk

In human studies, levthis compound has been shown to trigger migraine attacks in a very high percentage of migraine sufferers. clinician.comfrontiersin.org It has also been found to induce migraine with aura in a significant portion of patients who experience this type of migraine. regionh.dknih.gov This suggests that the KATP channel is a shared target in both migraine headache and aura, though the specific mechanisms for each may differ. regionh.dknih.gov

The following table summarizes the proposed mechanisms of migraine induction by this compound/levthis compound in susceptible models.

MechanismDescription
Extracerebral Vasodilation Levthis compound causes prolonged dilation of extracerebral arteries, such as the middle meningeal artery, which is associated with headache. clinician.com
CGRP Signaling Pathway The effects of levthis compound appear to involve the CGRP pathway, although the exact nature of this interaction is still under investigation. nih.govregionh.dk
Induction of Migraine with Aura Levthis compound can trigger migraine attacks with aura in susceptible individuals, suggesting a role for KATP channels in both aura and headache. regionh.dknih.gov

Ocular System Research

This compound, a notable ATP-sensitive potassium (KATP) channel opener, has been the subject of extensive investigation for its effects on the ocular system. Research has particularly focused on its potential to modulate intraocular pressure (IOP), a critical factor in the management of glaucoma.

Intraocular Pressure (IOP) Modulation

Studies across various experimental models have demonstrated that this compound is a potent ocular hypotensive agent. plos.orgnih.govsemanticscholar.org In cultured human anterior segments, treatment with this compound resulted in a significant decrease in pressure. nih.govsemanticscholar.org For instance, a study showed that pressure dropped from a baseline of 19.33 ± 2.78 mmHg to 13.22 ± 2.64 mmHg within 24 hours of treatment. nih.gov Similarly, in living normotensive mice, topical administration of this compound led to a substantial reduction in IOP. plos.orgnih.gov Research in wild-type C57BL/6 mice indicated an average IOP reduction of 18.75 ± 2.22% over a five-day treatment period. plos.org

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Different Models

Research Model Baseline IOP (mmHg) IOP after this compound Treatment (mmHg) % Reduction Reference
Cultured Human Anterior Segments 19.33 ± 2.78 13.22 ± 2.64 (at 24 hrs) 31.61% nih.govsemanticscholar.org
Wild-type C57BL/6 Mice 17.01 ± 0.32 13.82 ± 0.37 (at 24 hrs) 18.75% plos.orgnih.gov

The mechanism underlying this compound's IOP-lowering effect is primarily attributed to the activation of ATP-sensitive potassium (KATP) channels containing the Kir6.2 subunit. plos.orgnih.govresearchgate.net These channels are present in the conventional aqueous humor outflow pathway. nih.gov The specificity of this compound's action on this particular channel subunit has been confirmed through studies using knockout mouse models. plos.orgnih.gov In experiments involving Kir6.2 knockout (Kir6.2-/-) mice, topical administration of this compound produced no change in IOP, in stark contrast to the significant pressure reduction observed in wild-type mice. plos.orgnih.govresearchgate.net This lack of response in the knockout models provides strong evidence that the ocular hypotensive effect of this compound is mediated specifically through the activation of Kir6.2-containing KATP channels. plos.orgresearchgate.netarvojournals.org

This compound reduces intraocular pressure by influencing the aqueous humor outflow dynamics. One key mechanism is the enhancement of the conventional outflow facility. semanticscholar.orgnih.govarvojournals.org In perfusion-cultured human anterior segments, this compound treatment was shown to increase outflow facility by an average of 48.99% after 24 hours. nih.gov

Further research, particularly with a water-soluble prodrug of this compound (CKLP1), has revealed a more specific mechanism involving the distal part of the conventional outflow pathway and a reduction in episcleral venous pressure. arvojournals.orgelsevierpure.comnih.gov Studies have shown that CKLP1 significantly lowers episcleral venous pressure. arvojournals.orgelsevierpure.comnih.gov For example, in one study on mice, episcleral venous pressure was reduced from a control value of 8.9 ± 0.1 mm Hg to 6.2 ± 0.1 mm Hg in the treated eye. arvojournals.orgelsevierpure.com This effect is considered unique, as it targets the resistance in the distal outflow region. arvojournals.org This was further supported by experiments on human anterior segments where the trabecular meshwork had been removed; this compound still produced a significant pressure reduction, indicating its action on downstream structures. arvojournals.org

Table 2: Effect of this compound Prodrug (CKLP1) on Episcleral Venous Pressure in Mice

Group Episcleral Venous Pressure (mmHg) Reference
Control 8.9 ± 0.1 arvojournals.orgelsevierpure.com
CKLP1-Treated 6.2 ± 0.1 arvojournals.orgelsevierpure.com

Synergistic Effects with Existing Ocular Hypotensive Agents (e.g., Latanoprost)

A significant aspect of this compound's therapeutic potential is its ability to work in conjunction with existing glaucoma medications, demonstrating an additive effect on IOP reduction. plos.orgnih.gov This has been particularly well-documented in studies combining this compound with latanoprost (B1674536) free acid (LFA), a commonly prescribed prostaglandin (B15479496) analog. plos.orgsemanticscholar.orgnih.gov

When this compound was used in combination with LFA, the resulting IOP reduction was significantly greater than that achieved by either drug alone. plos.orgnih.gov This additive effect was observed regardless of which drug was administered first. plos.orgnih.gov One study reported that the combination of this compound and LFA resulted in an additional IOP reduction of 78.52% compared to this compound alone and an additional 55.74% reduction compared to LFA alone. plos.orgnih.gov This suggests that this compound and latanoprost lower IOP through distinct mechanisms, making their combination a potentially powerful therapeutic strategy. arvojournals.org The unique action of this compound on episcleral venous pressure and distal outflow resistance complements the mechanism of latanoprost, which primarily increases uveoscleral outflow. arvojournals.orgresearchgate.net

Table 3: Additive Effect of this compound and Latanoprost Free Acid (LFA) on IOP Reduction

Treatment Combination Additional IOP Reduction (%) Compared to Single Agent Reference
This compound + LFA 78.52 ± 47.57 (vs. This compound alone) plos.orgnih.gov
This compound + LFA 55.74 ± 19.32 (vs. LFA alone) plos.orgnih.gov

Structure Activity Relationships Sar and Analog Development

Rational Design and Synthesis of Cromakalim Analogs

Rational design efforts have focused on systematically altering the core structure of this compound to explore the impact on its interaction with KATP channels.

Extensive structure-activity relationship studies have involved various substitutions at different positions of the benzopyran ring to identify optimal activity. nih.gov The benzopyran nucleus itself has been modified in both its aromatic and pyran moieties. nih.gov Key structural features for anti-ischemic activity include an electron-withdrawing group at the C6 position, an sp3 hybridized carbon at C4, and a gem-dimethyl group at C2. nih.gov

Beyond the benzopyran core, the development of ring-opened analogs has been explored. These derivatives often incorporate functional groups such as sulfonylurea, urea (B33335), or amide moieties. youtube.com For instance, the cyanoguanidine group, characteristic of some KATP channel openers, can be effectively replaced by a urea moiety. nih.gov Furthermore, the cyanophenyl ring can be substituted with an N-6 pyridyl ring, suggesting the importance of hydrogen bonding interactions for activity. Certain novel dimethylchroman thioureas have demonstrated greater potency in inhibiting insulin (B600854) release compared to their urea counterparts and diazoxide (B193173).

This compound is a racemic mixture of two enantiomers. Investigations have revealed that its pharmacological effects are stereoselective, with the (-)-enantiomer, known as levthis compound (B1674936) (also referred to as BRL 38227 or lemakalim), being the biologically active isomer. Levthis compound is a potent smooth muscle relaxant that directly activates ATP-sensitive K+ channels. Its half maximal effective concentration (EC50) has been determined to be 1.6 μM in rat intracardiac ganglia neurons.

Comparative studies have shown that while the racemic (±)-cromakalim induces urethral relaxation, the same effect can be mimicked by half the concentration of (-)-cromakalim. At low concentrations (≤10 μM), (+)-cromakalim exhibits no direct relaxing effect and does not competitively interact with (-)-cromakalim. However, at higher concentrations, (+)-cromakalim has been shown to activate the same K+ channel (KGS-43 pS) as (-)-cromakalim, indicating a concentration-dependent effect.

Impact of Structural Modifications on Potassium Channel Subtype Selectivity

The broad spectrum of action of early KATP channel openers like this compound led to efforts to develop more selective agents. Simple structural modifications can significantly alter the selectivity of compounds for different potassium channel subtypes, thereby reducing potential side effects.

A notable example of enhanced selectivity is BMS-180448, a benzopyranylcyanoguanidine-type KATP opener. This analog demonstrated greater selectivity for the ischemic myocardium compared to first-generation compounds such as this compound. nih.gov Further research identified a trifluoromethyl analog (analog 10, specific structure not detailed in search results) that exhibited 550-fold higher in vitro selectivity for the ischemic myocardium compared to this compound. nih.gov The precise mechanisms underlying this tissue selectivity are still under investigation but are hypothesized to involve the existence of distinct receptor subtypes in smooth muscle and myocardial tissues. nih.gov

Another approach to achieve selectivity involved introducing meta- or para-electron-withdrawing groups, such as a chlorine atom, on the C-4 phenyl ring of dimethylchroman thioureas. This modification resulted in improved potency and high selectivity for pancreatic tissue, a characteristic not observed with (±)-cromakalim or (±)-pinacidil. Similarly, the diisobutylsulfonamide analog 27, structurally related to BMS-180448, demonstrated over 4 orders of magnitude greater cardiac selectivity than this compound. This enhanced selectivity was attributed to a combination of reduced vasorelaxant potency and increased cardioprotective potency, supporting the concept that cardioprotective and vasorelaxant properties of KATP openers follow distinct SARs.

Development of Prodrugs for Enhanced Delivery and Pharmacological Profile

The inherent physicochemical limitations of this compound, particularly its low aqueous solubility, have driven the development of prodrugs to improve its therapeutic utility. Prodrug strategies aim to optimize physicochemical, biopharmaceutical, and pharmacokinetic properties, as well as to enable selective delivery to target sites.

The addition of a phosphate (B84403) ester or an oxymethyl linker (oxymethylphosphate, OMP) to the this compound structure has been shown to significantly increase its solubility. This compound prodrug 1 (CKLP1), chemically known as sodium [(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-chroman-3-yl phosphate], is a novel water-soluble KATP channel opener designed to overcome these limitations. CKLP1 functions as a prodrug by undergoing in vivo phosphatase cleavage, converting it into its active metabolite, levthis compound.

Studies have demonstrated that this compound prodrugs effectively increase mechanical paw withdrawal thresholds in mouse models of chronic neuropathic and inflammatory pain. High-performance liquid chromatography (HPLC) data confirm that the phosphate group is cleaved following intrathecal injection, leading to the formation of the parent this compound compound. Furthermore, CKLP1 has shown promising results in lowering intraocular pressure (IOP) in animal models without inducing systemic blood pressure changes, and it exhibited excellent tolerability even after prolonged topical administration.

The pharmacokinetic profiles of CKLP1 and its active metabolite levthis compound have been characterized in studies using Dutch-belted pigmented rabbits. Following intravenous administration of CKLP1, the prodrug exhibited a terminal half-life of 61.8 ± 55.2 minutes, with a Cmax of 1968.5 ± 831.0 ng/ml. Levthis compound, the active metabolite, had a plasma terminal half-life of 85.0 ± 37.0 minutes and a Cmax of 10.6 ± 1.2 ng/ml.

Comparative Pharmacological Profiles of Analogs (e.g., U-89232, Pinacidil (B1677893), Lemakalim)

A comparative analysis of this compound with other KATP channel openers, such as U-89232, Pinacidil, and Lemakalim, highlights their distinct pharmacological characteristics.

This compound : As a potent potassium channel-opening vasodilator, this compound acts on ATP-sensitive potassium channels, inducing membrane hyperpolarization and relaxation of vascular smooth muscle. In isolated vascular segments, this compound was approximately 100-fold more potent in producing relaxation than either pinacidil or U-89232. However, in isolated rabbit cardiac tissue, this compound significantly decreased maximum developed tension in a concentration-dependent manner. Its effects were blunted by the KATP channel blocker glyburide.

Pinacidil : This cyanoguanidine compound also functions as an ATP-sensitive potassium channel opener, leading to peripheral vasodilation and a reduction in blood pressure and peripheral resistance. While effective, pinacidil was less potent than this compound in relaxing isolated vascular segments. Glyburide completely antagonized the effects of pinacidil in isolated vascular segments, but the antagonism was not a typical competitive type, suggesting that other mechanisms beyond KATP channel opening might contribute to pinacidil's relaxant effects. Similar to this compound, pinacidil also significantly decreased maximum developed tension in isolated rabbit cardiac tissue.

U-89232 : A cyanoguanidine analog of this compound, U-89232 has been noted for its ability to provide myocardial protection during ischemia without significantly altering in vivo hemodynamics. Unlike this compound and pinacidil, U-89232 had minimal effect on maximum tension in cardiac muscle, suggesting a more selective action. In terms of vascular relaxation, U-89232 was less potent than this compound. The effects of U-89232 were only partially blunted by glyburide, indicating that its activity might involve mechanisms not entirely common to other known potassium channel openers.

Lemakalim : This compound is a synonym for levthis compound, the active enantiomer of this compound. It is recognized for its ability to activate ATP-sensitive K+ channels and has been studied for its effects in various physiological contexts, including its improved response in inflamed smooth muscle cells.

The comparative pharmacological profiles are summarized in the table below:

Table 1: Comparative Pharmacological Profiles of this compound and Select Analogs

CompoundChemical ClassPrimary Mechanism of ActionRelative Potency (Vascular Relaxation vs. This compound)Cardiac Tissue Effect (Rabbit)Glyburide AntagonismNoteworthy Selectivity/Property
This compoundBenzopyranKATP channel openerReference (Most Potent)Significantly decreased tensionBluntedPotent vasodilator
PinacidilCyanoguanidineKATP channel opener~100-fold less potentSignificantly decreased tensionComplete (non-competitive)Peripheral vasodilator
U-89232CyanoguanidineKATP channel opener~100-fold less potentLittle effect on tensionBluntedMyocardial protection without hemodynamic changes
LemakalimBenzopyranKATP channel opener- (Active enantiomer of this compound)- (Active enantiomer of this compound)-Active enantiomer of this compound; improved response in inflamed tissues
BMS-180448BenzopyranylcyanoguanidineKATP channel opener---More selective for ischemic myocardium nih.gov
Analog 27 (Diisobutylsulfonamide)Benzopyran analogKATP channel opener--Abolished by Glyburide>4000-fold cardiac selective vs. This compound

Table 2: Pharmacokinetic Parameters of this compound Prodrug 1 (CKLP1) and Levthis compound in Rabbits (IV Administration)

CompoundParameter (Unit)Value (Mean ± SD)
CKLP1Terminal Half-Life (min)61.8 ± 55.2
Tmax (min)19.8 ± 23.0
Cmax (ng/ml)1968.5 ± 831.0
Levthis compoundPlasma Terminal Half-Life (min)85.0 ± 37.0
Tmax (min)61.0 ± 32.0
Cmax (ng/ml)10.6 ± 1.2

Research Methodologies and Experimental Models Employed in Cromakalim Studies

In Vitro Experimental Approaches

In vitro, or "in glass," studies provide a controlled environment to examine the direct effects of cromakalim on specific biological components, minimizing the complex physiological variables present in a whole organism.

Isolated tissue bath systems are a cornerstone in this compound research, allowing for the measurement of tissue contractility and relaxation under controlled conditions. nih.govslideshare.net In these setups, segments of tissue are mounted in chambers containing a physiological salt solution, and their isometric contractile force is measured in response to various agents. ahajournals.org

Vascular Segments: The vasodilator properties of this compound have been extensively studied using isolated arterial and venous rings. In segments of dog coronary artery, this compound effectively antagonized contractions induced by several vasoconstrictors, including U-46619, endothelin-1, 5-HT, and angiotensin-II. nih.gov Similarly, studies on rabbit aortic segments demonstrated a vasodilator response to this compound, which was found to be reduced in tissues from older animals. nih.gov Research using human saphenous vein rings showed that this compound could induce a concentration-dependent relaxation, suggesting it is not exclusively arterioselective. ahajournals.org In rat aortic rings, this compound's vasorelaxant effects were prevented by the K(ATP) channel blocker glibenclamide. nih.gov

Smooth Muscle Strips: Preparations of non-vascular smooth muscle have also been instrumental. In the guinea-pig urinary bladder, this compound was shown to reduce the frequency and amplitude of spontaneous contractions, cause hyperpolarization of the cell membrane, and increase membrane conductance. nih.gov Studies on the guinea-pig taenia caeci (a part of the large intestine) revealed that this compound caused hyperpolarization and a reduction in the electrotonic potential, effects that were inhibited by glibenclamide. nih.gov Research on trachea isolated from normal and albumin-sensitized guinea pigs showed that this compound could reduce resting intraluminal pressure and attenuate vagally-induced constriction. nih.gov

The table below summarizes key findings from studies using isolated tissue preparations.

Table 1: Research Findings from Isolated Tissue Preparation Studies
Tissue Preparation Animal Model Key Findings Reference Compounds
Coronary Artery Dog This compound reduced maximum response to various spasmogens except K+. nih.gov U-46619, Endothelin-1, 5-HT, Angiotensin-II, Glyceryl trinitrate, Sodium nitroprusside
Aortic Segments Rabbit The vasodilator response to this compound was reduced with age. nih.gov Noradrenaline, Glibenclamide, Charybdotoxin, Acetylcholine (B1216132), Sodium nitroprusside, 8-bromo-cGMP
Saphenous Vein Human This compound produced a concentration-dependent relaxation, inhibited by glibenclamide. ahajournals.org Norepinephrine (B1679862), Serotonin, Prostaglandin (B15479496) F2α, Glibenclamide
Aortic Rings Rat This compound's vasorelaxant effects were prevented by glibenclamide. nih.gov Glibenclamide, Diltiazem, Nitrendipine
Urinary Bladder Guinea Pig This compound reduced spontaneous contractions and caused membrane hyperpolarization. nih.gov Carbachol, Potassium
Taenia Caeci Guinea Pig This compound caused hyperpolarization via glibenclamide-sensitive K+ channels. nih.gov Glibenclamide
Trachea Guinea Pig This compound reduced resting intraluminal pressure and attenuated vagal responses. nih.gov Acetylcholine, Flurbiprofen

Studying isolated cells allows for precise electrophysiological measurements to understand how this compound affects cellular membrane properties and ion channels.

Myocytes: Using the patch-clamp technique on isolated heart myocytes from frogs, researchers demonstrated that this compound activates a time-independent current. nih.gov It induced a significant increase in outward membrane currents during depolarization, an effect that was inhibited by blockers like cesium, barium, tolbutamide, and glibenclamide. nih.gov These results confirm that this compound activates a conductance similar to that of ATP-sensitive potassium channels (IK(ATP)). nih.gov In rat saphenous arterial myocytes, this compound was found to activate the K(ATP) channel and also enhance spontaneous transient outward currents (STOCs). researchgate.net

Follicle-Enclosed Oocytes: Xenopus oocytes provide a valuable model for studying ion channels. In follicle-enclosed Xenopus oocytes, ethanol (B145695) was found to reversibly inhibit the K+ currents that were activated by this compound. nih.gov This inhibitory effect by ethanol was not altered by the calcium chelator BAPTA, suggesting the mechanism is independent of Ca2+-activated second messenger pathways. nih.gov

Organ culture systems maintain the three-dimensional structure and function of a tissue for extended periods, bridging the gap between isolated tissue studies and in vivo models. nih.govresearchgate.net

Human Anterior Segments: The perfused human anterior segment organ culture has been used to evaluate this compound's potential as an ocular hypotensive agent. nih.govresearchgate.net In this ex vivo model, which mimics the natural flow of aqueous humor, this compound was shown to significantly decrease intraocular pressure compared to vehicle-treated controls. nih.gov Histological analysis of the cultured tissues showed no adverse effects on the cell numbers or extracellular matrix integrity within the trabecular meshwork. nih.gov

In Vivo Animal Models

In vivo studies in animal models are essential for understanding the systemic and organ-specific effects of this compound in a complete physiological system.

Rodents are widely used to study the integrated physiological response to this compound.

Rats: In conscious spontaneously hypertensive rats (SHR), this compound produced significant hypotension. nih.gov This was accompanied by increased blood flow to the stomach, skeletal muscle, and skin, and a decrease in vascular resistance in multiple organ beds. nih.gov In anesthetized rats, the hypotensive effects of this compound were confirmed and shown to be preventable by pretreatment with glibenclamide, further supporting the role of K(ATP) channels in its mechanism of action. nih.govpsu.edu Other studies in conscious rats investigated this compound's effect on micturition, finding that it initially decreased urine output and frequency, likely as a consequence of its profound hypotensive effect. nih.gov

Guinea Pigs: The effects of this compound have been studied on the guinea pig urinary bladder and respiratory system. In vitro studies on bladder detrusor muscle from guinea pigs showed this compound inhibited spontaneous contractile activity by opening K+ channels. nih.gov Investigations using isolated trachea from guinea pigs demonstrated that this compound's relaxant effect could be altered in sensitized tissues, suggesting a potential link between K+ channel function and airway hyperreactivity. nih.gov

The table below summarizes key findings from studies using in vivo rodent models.

Table 2: Research Findings from In Vivo Rodent Model Studies
Animal Model Study Focus Key Findings
Spontaneously Hypertensive Rats Systemic Hemodynamics Produced significant hypotension and increased blood flow in stomach, skeletal muscle, and skin. nih.gov
Anesthetized Rats Mechanism of Hypotension Hypotensive effects were prevented by glibenclamide, but not by various other receptor antagonists. nih.govpsu.edu
Conscious Rats Micturition Function Initially decreased urine output and frequency, followed by a rebound increase. nih.gov
Guinea Pigs Bladder & Airway Function Inhibited spontaneous bladder contractions; relaxant effect in trachea was altered in sensitized animals. nih.govnih.gov

The use of genetically modified animals, such as knockout mice, allows for highly specific investigation into the molecular targets of a drug.

Kir6.2-/- Mice: To confirm the specific subunit of the K(ATP) channel involved in this compound's ocular effects, studies were conducted using mice lacking the Kir6.2 subunit (Kir6.2-/-). When these knockout mice were treated with this compound, no change in intraocular pressure was observed, in stark contrast to the effect seen in wild-type animals. nih.gov This finding provides strong evidence that this compound lowers intraocular pressure specifically through the activation of Kir6.2-containing K(ATP) channels. nih.gov

Rodent Models (e.g., Mice, Rats, Guinea Pigs) for Systemic and Organ-Specific Effects

Pharmacologically Induced Disease Models

To investigate the effects of this compound in pathologically relevant contexts, researchers have employed various animal models where disease states are induced pharmacologically. These models are crucial for understanding how this compound modulates physiological responses under conditions that mimic human diseases.

Hypoxic-Ischemic Encephalopathy (HIE): Studies have utilized neonatal rat models of HIE, induced by intrauterine asphyxia, to explore the neuroprotective potential of this compound. In these models, this compound has demonstrated a protective effect on various brain regions, including the hippocampus and cortex, which are severely injured following a hypoxic-ischemic event. derangedphysiology.com This neuroprotection is attributed to its function as an ATP-sensitive potassium (KATP) channel opener, which can limit ischemia-induced brain cell damage. derangedphysiology.com The protective effects of this compound were shown to be inhibited by the KATP channel blocker, glibenclamide, confirming the channel's involvement. derangedphysiology.com

Pain Models: The role of this compound in pain modulation has been extensively studied using various preclinical pain models. In models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, this compound has been shown to suppress thermal hyperalgesia and mechanical allodynia. nih.gov Its administration has been found to attenuate pain sensation and increase nociceptive thresholds in several chronic pain scenarios. nih.govyoutube.com Research also indicates that this compound can potentiate morphine-induced antinociception in non-diabetic mice, suggesting a complex interaction with endogenous pain-relief pathways. youtube.com The mechanism often involves the regulation of astroglial gap junctions in the spinal cord, highlighting the importance of glial cells in its analgesic effect. nih.gov

Migraine Models: Levthis compound (B1674936), the active enantiomer of this compound, has been used in experimental models to induce migraine-like attacks in both human subjects and animals. mdpi.comyoutube.comnih.gov In rats, administration of levthis compound robustly reduces periorbital mechanical thresholds and induces behaviors analogous to anxiety and photophobia, key features of migraine attacks. youtube.comnih.gov These studies are pivotal for understanding the pathophysiology of migraine, particularly the role of KATP channels. While levthis compound potently induces migraine-like headaches, its ability to induce aura is also a subject of investigation, with some studies showing a lower induction rate of aura than initially reported. mdpi.comnih.gov These models help to explore the neurobiological mechanisms within the trigeminal nociceptive system that are triggered by KATP channel opening. nih.gov

Pharmacologically Induced Disease Models for this compound Research

Model Type Animal Model Key Findings Reference(s)
Hypoxic-Ischemic Encephalopathy Neonatal Rats (Sprague Dawley) This compound exerts a neuroprotective effect on brain regions like the hippocampus and cortex following induced intrauterine asphyxia. This effect is blocked by glibenclamide. derangedphysiology.com
Neuropathic Pain Rats (Chronic Constriction Injury) This compound suppresses thermal hyperalgesia and mechanical allodynia. nih.gov
Diabetic Neuropathy Mice This compound induces antinociception and can potentiate the effects of morphine in non-diabetic animals. youtube.com
Migraine Humans (with aura) Levthis compound infusion induces migraine-like attacks, confirming the involvement of KATP channels in migraine pathophysiology. mdpi.comnih.gov

| Migraine-like Phenotype | Rats (Wistar) | Levthis compound induces acute migraine-like symptoms, including mechanical allodynia and photophobia, without necessarily causing cortical spreading depolarization. | youtube.comnih.gov |

Larger Animal Models for Translational Studies

To bridge the gap between basic research and potential clinical applications, this compound has been evaluated in larger animal models. These translational studies provide critical information on the compound's effects in physiological systems more analogous to humans.

Rabbits: Research using isolated tissues from rabbits has been instrumental in characterizing this compound's vascular effects. In the rabbit isolated renal artery, this compound inhibits contractions induced by noradrenaline and histamine. Studies on the rabbit mesenteric artery have investigated the calcium dependency of this compound-stimulated rubidium efflux, suggesting its effect is independent of calcium influx. In a model of myocardial ischemia-reperfusion injury using isolated neonatal New Zealand white rabbit hearts, pretreatment with this compound significantly improved the recovery of heart rate and left ventricular developed pressure. This cardioprotective effect was associated with a reduction in intracellular sodium and calcium accumulation during reperfusion.

Dogs: Studies in dogs have provided valuable insights into the cardiovascular actions of this compound. In vitro experiments on isolated ring segments of the dog coronary artery demonstrated that this compound is an effective spasmolytic agent against a variety of vasoconstrictors. In an in vivo canine model of myocardial ischemia, intracoronary administration of this compound was found to significantly reduce infarct size following coronary occlusion and reperfusion. Furthermore, this compound reduced the frequency of reperfusion-induced arrhythmias in this model. The effects of this compound on the membrane properties of canine trachealis (tracheal smooth muscle) have also been studied, showing it causes hyperpolarization of the muscle membrane.

African Green Monkeys: Specific research detailing the use of African Green Monkeys in translational studies for this compound was not prominently available in the reviewed literature.

Translational Studies of this compound in Larger Animal Models

Animal Model Tissue/System Studied Key Findings Reference(s)
Rabbit Isolated Renal Artery Inhibits contractions induced by noradrenaline and histamine.
Rabbit Isolated Mesenteric Artery Stimulates rubidium efflux, an effect independent of calcium influx.
Rabbit Isolated Neonatal Heart Provides cardioprotection against ischemia-reperfusion injury, improving functional recovery and reducing lactate (B86563) excretion.
Dog Isolated Coronary Artery Acts as an effective spasmolytic against various vasoconstrictors.
Dog In vivo Myocardial Ischemia Model Reduces infarct size and the incidence of reperfusion-induced arrhythmias.

| Dog | Tracheal Smooth Muscle | Causes hyperpolarization of the muscle membrane. | |

Advanced Electrophysiological Techniques

The primary mechanism of action of this compound—the opening of ATP-sensitive potassium (KATP) channels—has been meticulously dissected using a suite of advanced electrophysiological techniques. These methods allow for the direct measurement of ion flow across cell membranes and the characterization of channel activity at a molecular level.

Patch-Clamp Recordings

The patch-clamp technique is a cornerstone of this compound research, enabling the recording of ionic currents from individual cells.

Whole-Cell Recordings: In the whole-cell configuration, the recording pipette forms a low-resistance electrical access to the entire cell, allowing for the measurement of macroscopic currents. This technique has been widely used to demonstrate that this compound activates a steady-state outward current in a variety of cell types, including rat hippocampal neurons, tracheal smooth muscle cells, and arterial myocytes. These this compound-induced currents are consistently blocked by glibenclamide, confirming they are mediated by KATP channels. Studies using whole-cell voltage clamp on mesenteric artery cells from spontaneously hypertensive rats (SHR) have revealed that the action of levthis compound is impaired compared to normotensive controls, suggesting altered KATP channel properties in hypertension.

Perforated-Patch Recordings: The perforated-patch technique is a variant of whole-cell recording where the cell membrane under the pipette is made permeable to small ions using pore-forming agents, while larger intracellular molecules are preserved. This method is advantageous for maintaining the integrity of intracellular signaling pathways. It has been used to study this compound's effects on KATP channels and spontaneous transient outward currents (STOCs) in rat saphenous arterial myocytes, providing a more physiologically intact system for observing the drug's dual mechanism of action in these cells.

Voltage-Clamp Analysis

Voltage-clamp analysis is an electrophysiological method that allows researchers to hold the membrane potential of a cell at a set level while measuring the ionic currents that flow across the membrane. This technique has been crucial for quantifying the effects of this compound.

In cultured rat hippocampal neurons, whole-cell voltage-clamp recordings showed that this compound produces a dose-dependent increase in the sustained voltage-dependent outward K+ current, without affecting the transient outward current. The half-maximal facilitation of this sustained current occurred at 40 μM. This analysis demonstrated that this compound enhances the activity of specific voltage-dependent K+ channels in central nervous system neurons. Similarly, in arterial smooth muscle cells, voltage-clamp studies have characterized the this compound-evoked current as time-independent and voltage-insensitive, with a reversal potential dependent on the extracellular potassium concentration, properties consistent with a KATP channel current.

Monophasic Action Potential Recordings

Monophasic action potential (MAP) recording is a technique used to measure the time course of cardiac repolarization in situ. It provides an accurate measure of the action potential duration and configuration. While MAP recording is a valuable tool for studying the effects of antiarrhythmic drugs, specific studies employing this technique to investigate this compound are not as prevalent in the literature as patch-clamp studies. However, related intracellular recording techniques have been used to study this compound's effect on action potentials. For instance, in canine colonic smooth muscle, intracellular recordings showed that this compound decreases the duration of the slow wave type action potential, an effect that contributes to its inhibition of contractile activity. This suggests that by hyperpolarizing the membrane, this compound shortens the action potential, thereby affecting tissue function.

Biochemical and Molecular Biology Techniques

Complementing electrophysiological approaches, a range of biochemical and molecular biology techniques have been employed to understand the broader biological context of this compound's action.

Biochemical Assays: To confirm the specificity of this compound for KATP channels, receptor binding screens and functional assays are utilized. For example, in studies of prodrugs that convert to levthis compound, KATP channel specificity was confirmed using HEK-293 cells stably expressing human Kir6.2/SUR2B subunits, the molecular components of the KATP channel. Biochemical assays are also used to measure the metabolic consequences of this compound's action. In studies of ischemic rabbit hearts, pretreatment with this compound was found to decrease lactate excretion in the coronary effluent, indicating improved metabolic status. Atomic absorption methods have been used to measure changes in intracellular cation content (K+, Na+, and Ca2+), revealing that this compound's cardioprotective effects are linked to the prevention of Na+ and Ca2+ overload during reperfusion.

Molecular Biology Techniques: Molecular biology tools have been used to investigate changes in gene expression associated with this compound's effects. In neonatal rats with HIE, Reverse Transcription Polymerase Chain Reaction (RT-PCR) was used to measure the gene expression of KATP channels, correlating the compound's neuroprotective effects with the presence of its molecular target in injured brain regions. derangedphysiology.com In migraine models, Western Blot analysis has been used to study the expression of proteins like c-fos, a marker of neuronal activation, to understand the downstream cellular events following levthis compound administration. nih.gov These techniques provide a deeper understanding of the molecular pathways modulated by this compound.

Measurement of Intracellular Ion Concentrations (e.g., Ca++)

A cornerstone in understanding the effects of this compound, particularly its ability to induce smooth muscle relaxation, is the measurement of intracellular calcium ion concentrations ([Ca2+]i). The primary mechanism of this compound involves the opening of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization. This hyperpolarization, in turn, inhibits the influx of extracellular Ca2+ through voltage-gated calcium channels, resulting in a decrease in [Ca2+]i and subsequent muscle relaxation.

To quantify these changes, researchers commonly employ fluorescent Ca2+ indicators. prizmatix.comFura-2 is one of the most widely used ratiometric dyes for this purpose. prizmatix.comberthold.com Cells are loaded with the acetoxymethyl ester form of the dye (Fura-2 AM), which is membrane-permeant. mdpi.com Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator Fura-2 in the cytoplasm. mdpi.com The fluorescence properties of Fura-2 are dependent on the concentration of free Ca2+. Specifically, its excitation maximum shifts from approximately 380 nm in the absence of Ca2+ to 340 nm when bound to Ca2+. prizmatix.comberthold.com The emission is typically measured at around 510 nm. prizmatix.comberthold.com

By using digital imaging microscopy, researchers can capture fluorescence intensity at these two excitation wavelengths. nih.govnih.gov The ratio of the fluorescence emitted at 340 nm to that at 380 nm provides a quantitative measure of the intracellular Ca2+ concentration, minimizing issues like photobleaching or variations in dye loading. berthold.com Studies have utilized this technique to demonstrate that this compound can lower resting [Ca2+]i or attenuate the rise in [Ca2+]i induced by contractile agents in various cell types, including skeletal and smooth muscle cells. nih.govjst.go.jp For instance, in studies on rat flexor digitorum brevis muscle fibers, Fura-2 was used to monitor [Ca2+]i during fatiguing stimulation, showing that this compound could decrease peak tetanic [Ca2+]i under these conditions. nih.gov

Table 1: Example Data from a Fura-2 Calcium Imaging Experiment This table represents hypothetical data to illustrate typical findings.

Gene Expression Analysis (e.g., RT-PCR for KATP Channel Subunits)

The molecular targets of this compound are the ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. nih.govresearchgate.netnih.gov The specific combination of these subunits varies across different tissues, giving rise to KATP channels with distinct physiological and pharmacological properties. mdpi.com The primary subunit combinations include Kir6.2/SUR1 (pancreatic β-cells), Kir6.2/SUR2A (cardiac muscle), and Kir6.1/SUR2B (vascular smooth muscle). mdpi.comfrontiersin.org

To understand the tissue-specific action of this compound and to investigate changes in channel expression under various physiological or pathological conditions, researchers employ gene expression analysis. Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a fundamental technique used for this purpose.

The methodology involves:

RNA Extraction: Total RNA is isolated from the tissue of interest (e.g., aorta, coronary artery, bladder).

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. This cDNA library represents the genes that were actively being transcribed in the tissue at the time of collection.

Polymerase Chain Reaction (PCR): Specific primers designed to target the mRNA sequences of the different KATP channel subunits (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B) are used to amplify the corresponding cDNA.

Quantification: In qRT-PCR, the amplification process is monitored in real-time using fluorescent dyes or probes. This allows for the quantification of the initial amount of target mRNA, providing a measure of the gene expression level for each subunit.

This analysis helps to correlate the functional effects of this compound in a particular tissue with the abundance of specific KATP channel subunit transcripts. For example, the potent vasodilator effect of this compound in arterial smooth muscle is consistent with the high expression of Kir6.1/SUR2B subunits in these tissues. mdpi.com

Radioligand Binding Assays (e.g., [3H]Glibenclamide Binding)

Radioligand binding assays are a critical tool for characterizing the interaction of drugs with their receptor targets. sci-hub.se In the context of this compound research, these assays are used to study the binding site on the KATP channel, specifically on the sulfonylurea receptor (SUR) subunit. Glibenclamide (also known as glyburide), a sulfonylurea drug that blocks KATP channels, is often used as the radiolabeled ligand in these experiments. nih.govpsu.edunih.gov

The most common radiolabeled form is [3H]Glibenclamide. The assay typically involves incubating a preparation of cell membranes (from tissues or cultured cells expressing KATP channels) with [3H]Glibenclamide. nih.govnih.gov The principle is to measure the ability of an unlabeled compound, such as this compound or its analogues, to compete with and displace the bound [3H]Glibenclamide.

The experimental steps generally include:

Membrane Preparation: Cell membranes rich in KATP channels are isolated from a source tissue or cell line. nih.gov

Incubation: The membranes are incubated with a fixed concentration of [3H]Glibenclamide and varying concentrations of the competing unlabeled ligand (the "displacer," e.g., this compound).

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand in the solution, often by rapid filtration.

Quantification: The amount of radioactivity trapped on the filter, representing the bound [3H]Glibenclamide, is measured using a scintillation counter.

By plotting the amount of bound [3H]Glibenclamide against the concentration of the competing drug, a displacement curve is generated. From this curve, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) can be determined. sci-hub.se This value provides an indication of the drug's affinity for the glibenclamide binding site on the SUR subunit. Studies have shown a strong correlation between the ability of compounds to displace [3H]Glibenclamide and their functional activity as KATP channel modulators. nih.gov

Functional Assays for Smooth Muscle Contractility and Vasodilation

To translate the molecular and cellular effects of this compound into a physiological response, researchers utilize functional assays that measure changes in the contractility of smooth muscle tissues. These ex vivo experiments are crucial for quantifying the potency and efficacy of this compound as a vasodilator and smooth muscle relaxant.

Isometric Contraction Measurements

Isometric contraction measurement is a technique used to record changes in the force generated by a muscle tissue without allowing the muscle to shorten (i.e., at a fixed length). nih.gov This method is central to organ bath studies.

The setup involves:

Tissue Preparation: A segment of smooth muscle tissue, such as a ring of an artery or a strip of intestinal muscle, is carefully dissected. nih.govahajournals.org

Mounting: The tissue is mounted in an organ bath between two supports. One support is fixed, and the other is connected to a force-displacement transducer.

Transducer: This transducer converts the mechanical force generated by the contracting tissue into an electrical signal.

Data Acquisition: The electrical signal is amplified and recorded by a data acquisition system, allowing for real-time monitoring and subsequent analysis of the tension developed by the tissue.

Researchers first apply a baseline tension (preload) to the tissue and allow it to equilibrate. mdpi.com They then induce contraction using a vasoconstrictor agent (e.g., norepinephrine, serotonin, or a high concentration of potassium chloride). nih.govahajournals.org Once a stable contraction plateau is achieved, this compound is added to the bath, and the resulting relaxation (decrease in isometric force) is measured. nih.gov

Organ Bath Studies

Organ bath studies, also known as isolated tissue bath experiments, are the standard experimental model for assessing the direct effect of this compound on vascular and non-vascular smooth muscle. ahajournals.orgmdpi.com These studies provide valuable information on the compound's vasodilator properties.

The methodology proceeds as follows:

Tissue Isolation: Segments of blood vessels (e.g., thoracic aorta, saphenous vein, carotid arteries) are obtained from experimental animals or, in some cases, from human biopsies. ahajournals.orgnih.gov The vessels are cleaned of adhering connective tissue and cut into rings, typically 2-4 mm in length. ahajournals.org

Mounting: The rings are suspended in organ chambers (organ baths) filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at a constant temperature (usually 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation. ahajournals.org

Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension. ahajournals.orgmdpi.com During this time, the bath solution is changed regularly. mdpi.com

Contraction: The smooth muscle in the vessel rings is pre-contracted with a specific agonist. Common choices include norepinephrine to act on α-adrenergic receptors, or a high potassium solution (e.g., 60 mM KCl) to induce depolarization-dependent contraction. psu.eduahajournals.org

Concentration-Response Curves: Once a stable contractile tone is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. ahajournals.org The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the agonist. This allows for the construction of a concentration-response curve.

Data Analysis: From the concentration-response curve, key pharmacological parameters such as the maximum relaxation effect (Emax) and the EC50 (the concentration of this compound that produces 50% of the maximal response) can be calculated. These parameters are used to quantify the potency and efficacy of this compound as a vasodilator.

These studies have consistently demonstrated that this compound induces concentration-dependent relaxation in a wide variety of pre-contracted arterial preparations. ahajournals.orgnih.gov Furthermore, organ bath experiments are used to investigate the mechanism of action by observing how the response to this compound is affected by antagonists, such as the KATP channel blocker glibenclamide, which has been shown to inhibit this compound-induced relaxation. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Interactions with Other Pharmacological Agents and Endogenous Modulators

Synergistic and Additive Effects with Co-Administered Drugs

The co-administration of cromakalim with other pharmacological agents can result in enhanced therapeutic effects, either through synergistic or additive mechanisms. Research has identified such interactions with drugs used for treating elevated intraocular pressure and hypertension.

An additive effect has been demonstrated when this compound is used in conjunction with latanoprost (B1674536), a prostaglandin (B15479496) analogue commonly prescribed for glaucoma. In experimental models, the combination of this compound and latanoprost free acid resulted in a greater reduction of intraocular pressure (IOP) than either agent alone nih.govnih.govscispace.com. This suggests that their different mechanisms of action—this compound's activation of KATP channels and latanoprost's effects on uveoscleral outflow—can be complementary in lowering IOP nih.govnih.govscispace.com.

In the context of hypertension, the addition of this compound to a therapeutic regimen with the beta-blocker atenolol has been associated with a modest further reduction in blood pressure. nih.gov This indicates a potential additive hypotensive effect, although the interaction was described as modest in the study. nih.gov this compound is a vasodilator that acts by opening ATP-sensitive potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle. wikipedia.org

Interactive Data Table: Additive Effects with Co-Administered Drugs

Co-Administered Drug Therapeutic Area Observed Effect
Latanoprost Glaucoma Additive reduction in intraocular pressure nih.govnih.govscispace.com

Antagonistic Relationships with Channel Blockers and Other Modulators

The primary mechanism of action of this compound—the opening of KATP channels—can be effectively antagonized by various pharmacological agents, particularly those that block these specific potassium channels. The most well-documented antagonists are the sulfonylurea drugs, such as glibenclamide.

Glibenclamide has been shown to significantly block the effects of this compound in various tissues. For instance, it antagonizes the vasodilator effect of this compound in human saphenous vein. ahajournals.org This antagonistic action is a key piece of evidence supporting the role of KATP channels in this compound's mechanism. ahajournals.org

Other potassium channel blockers have also been shown to counteract the effects of this compound. These include:

Tetraethylammonium (TEA): This quaternary ammonium compound antagonizes the negative inotropic effects of this compound in canine atrial muscle, suggesting a competitive interaction at the potassium channel. nih.gov

Tetrabutylammonium (TBA): Similar to TEA, TBA also acts as an antagonist to the effects of this compound. nih.gov

The interaction between this compound and its antagonists can be complex. For example, the antagonism by TEA on the effects of this compound can exhibit both competitive and non-competitive characteristics depending on the concentration. nih.gov

Interactive Data Table: Antagonistic Agents to this compound

Antagonist Class Tissue/System Studied Observed Antagonistic Effect
Glibenclamide Sulfonylurea Human Saphenous Vein Blocks vasodilator effect ahajournals.org
Tetraethylammonium (TEA) Quaternary Ammonium Compound Canine Atrial Muscle Antagonizes negative inotropic effect nih.gov

Influence on Neurotransmitter Release (e.g., Acetylcholine)

This compound can modulate the release of neurotransmitters, with its effects on acetylcholine (B1216132) (ACh) release being the most studied. The influence of this compound on ACh release is not uniform and appears to be dependent on the specific tissue and the method of stimulation.

In some preparations, this compound has been shown to inhibit the release of acetylcholine. For example:

In the rat isolated trachea, this compound causes a concentration-dependent inhibition of electrically-evoked ACh release. This inhibitory effect is mediated by an epithelium-dependent mechanism and can be prevented by glibenclamide.

In rat isolated atria, this compound has been found to reduce the stimulation-induced efflux of radioactivity, an index of transmitter acetylcholine release. This inhibitory effect was also prevented by glibenclamide, suggesting the involvement of ATP-sensitive potassium channels.

Conversely, in other experimental settings, this compound does not appear to reduce acetylcholine release. In the guinea-pig small intestine, this compound did not affect the release of ACh evoked by electrical stimulation or by stimulation of nicotine (B1678760) and 5-HT3 receptors. However, in the same tissue, it did concentration-dependently reduce the release of ACh caused by the stimulation of M1-receptors.

The action of this compound on cholinergic transmission in the rat detrusor muscle appears to be mainly at the prejunctional level, inhibiting the cholinergic phase of the electrically evoked response.

This variability in the effect of this compound on acetylcholine release suggests a complex regulatory role, potentially involving different subtypes of KATP channels or indirect mechanisms in different neuronal populations.

Interactive Data Table: Influence of this compound on Acetylcholine Release

Tissue/Preparation Stimulation Method Effect on Acetylcholine Release
Rat Isolated Trachea Electrical Stimulation Inhibition
Rat Isolated Atria Electrical Field Stimulation Inhibition
Guinea-Pig Small Intestine Electrical Stimulation, Nicotine, 5-HT3 Receptor Stimulation No Effect
Guinea-Pig Small Intestine M1-Receptor Stimulation Inhibition

Emerging Research Themes and Future Directions for Cromakalim Research

Development of Subtype-Selective KATP Channel Modulators with Enhanced Specificity

A critical area of research involves the development of KATP channel modulators that exhibit enhanced subtype selectivity. Cromakalim, along with other therapeutically important KCOs like pinacidil (B1677893) and nicorandil, primarily acts on the sulfonylurea receptor 2 (SUR2) muscle isoforms of KATP channels, while being largely ineffective on the SUR1 neuronal/pancreatic isoform, with diazoxide (B193173) being an exception wikipedia.orgwikipedia.org. This inherent SUR1/SUR2 dichotomy has been leveraged in chimeric strategies to pinpoint the structural determinants crucial for KCO action. Studies have narrowed down the binding site to two specific amino acid residues (L1249/T1253 in SUR2A and T1286/M1290 in SUR1) within the last transmembrane helix of the sulfonylurea receptor (SUR) subunit's second transmembrane domain (TMD2) wikipedia.orgwikipedia.org. The transfer of these residues between SUR1 and SUR2A can either confer or abolish opener sensitivity, providing a molecular basis for designing more specific modulators wikipedia.orgwikipedia.org.

The general lack of selectivity among current KATP channel regulators remains a significant challenge, although evidence suggests that under certain pathophysiological conditions, the action of KCOs might be enhanced, thereby conferring a degree of selectivity mims.com. The diverse array of K+ channel subtypes continues to drive the search for novel KCOs with distinct channel selectivities and, consequently, varied biological profiles uni.lu. For instance, some KATP channel openers, including levthis compound (B1674936), pinacidil, and SR47063 (a this compound analog), have demonstrated a preference for the Kir6.1/SUR2B subtype wikipedia.orgmims.com. Furthermore, novel analogs of this compound have been synthesized, with some exhibiting promising pharmacological profiles as KATP channel activators uni.lu. Certain derivatives have even shown selective activity towards pancreatic endocrine tissue over vascular smooth muscle, indicating progress in achieving tissue-specific modulation wikipedia.org. An early example of this pursuit is U-89,232, a compound structurally related to this compound, which demonstrated cardiac-specific actions without significant vascular effects, highlighting the feasibility of developing tissue-selective agents mims.com.

Investigation of Novel Therapeutic Applications Beyond Traditional Cardiovascular Uses

Beyond its established role in cardiovascular research, this compound is being investigated for a range of novel therapeutic applications:

Pain Modulation: KATP channels are recognized as promising targets for developing new pain therapies fishersci.ca. Research indicates that this compound possesses analgesic properties, and its involvement in central KATP channel activity in diabetic populations warrants further investigation fishersci.caflybase.org. Notably, this compound was observed to potentiate morphine-induced antinociception in non-diabetic mice but not in diabetic mice, a disparity potentially linked to reduced activity or expression of supraspinal KATP channels in diabetes fishersci.ca.

Neurological Disorders: this compound's neuroprotective capabilities have been explored in various neurological contexts akrivisbio.com. In preclinical models of hypoxic-ischemic encephalopathy (HIE) induced by intrauterine asphyxia in neonatal rats, this compound demonstrated neuroprotective effects, particularly in the hippocampus and cortex, regions most vulnerable to injury mybiosource.com. Studies have also indicated its prophylactic potential in cerebral ischemia-reperfusion (IR) injury and Alzheimer's disease (AD) in rats, where this compound treatment significantly improved neurological scores, reduced brain hemisphere weight difference, and modulated key biochemical markers such as acetylcholinesterase, malondialdehyde, Na+/K+ ATPase pump activity, and superoxide (B77818) dismutase levels citeab.com.

Ocular Hypotension (Glaucoma): this compound has emerged as a potent ocular hypotensive agent, effectively lowering intraocular pressure (IOP) by activating Kir6.2-containing KATP channels wikidoc.orguni.lunih.gov. It has been shown to increase outflow facility in human anterior segments, contributing to its pressure-lowering effect wikidoc.orguni.lu.

Respiratory Diseases: Investigations into this compound's effects on airway smooth muscle suggest its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) akrivisbio.com.

Urinary Incontinence and Bladder Diseases: In in vitro studies, this compound has demonstrated the ability to relax bladder smooth muscle flybase.org. It significantly inhibited carbachol-induced contractions in porcine detrusor muscle, suggesting its utility in the pharmacological management of certain bladder diseases mims.com. The potential for local application of non-bladder-selective KCOs as an alternative for refractory overactive bladder is also being considered mims.com.

Immune Disorders: this compound's role in modulating energy and metabolism-related molecules, specifically concerning apoptosis in activated T cells, has been noted in the context of immune disease research nih.gov.

Seizures: Preclinical studies have shown that this compound exhibits anticonvulsant activity against organophosphate- and carbamate-induced seizures in mice. It significantly increased the latency to both seizure onset and death, while also reducing mortality rates. This anticonvulsant effect was notably reversed by glibenclamide, further implicating KATP channel involvement citeab.comguidetopharmacology.org.

Addressing Challenges in Tissue Selectivity and Pharmacological Specificity

A persistent challenge in the therapeutic application of KATP channel modulators, including this compound, is achieving sufficient tissue selectivity and pharmacological specificity mims.comuni.lunih.gov. This compound's preferential action on SUR2 muscle isoforms over SUR1 neuronal/pancreatic isoforms highlights an inherent, albeit limited, selectivity wikipedia.orgwikipedia.org. Current research is focused on developing "second-generation" compounds with improved tissue selectivity to minimize off-target effects and enhance therapeutic precision uni.lu.

The observation that glibenclamide antagonized the effects of this compound in vascular preparations in a competitive manner, while showing non-competitive antagonism against other KCOs like minoxidil (B1677147) sulfate, initially suggested the existence of different KATP channel subtypes mims.com. This underscores the complexity of KATP channel pharmacology across various tissues. Furthermore, this compound has shown greater potency in inhibiting alpha 2D-adrenergic receptor constriction compared to alpha 1D, indicating a degree of specificity within adrenergic pathways guidetopharmacology.orgnih.gov. Studies in mouse ileum have revealed that the antagonism of this compound-induced relaxation by glibenclamide was non-competitive, suggesting that the properties of KATP channels in intestinal muscle may differ from those in vascular muscle biointerfaceresearch.com. These findings emphasize the need for continued research into the molecular nuances of KATP channels across different tissues to design truly selective modulators.

Translational Research Opportunities for this compound Analog Development

Translational research plays a crucial role in bridging fundamental scientific discoveries to clinical applications. This compound serves as a valuable scaffold for the development of new K+ channel openers with enhanced selectivity and clinical relevance flybase.org. The creation of derivatives of benzopyrans (like this compound) and cyanoguanidines (like pinacidil) holds promise for novel pharmacological treatments, particularly in areas such as bladder diseases mims.com.

Preclinical and clinical evidence supports the broad therapeutic potential of K+ channel openers across various pathological conditions uni.lu. A significant advancement in this area is the development of this compound prodrugs, such as this compound Prodrug 1 (CKLP1). These prodrugs are designed to improve pharmacokinetic properties, such as water solubility, for specific applications like ocular hypotensive effects mims.comtranscriptionfactor.orgnih.gov. CKLP1 has demonstrated ocular hypotensive properties in animal models and was found to be non-toxic, indicating its potential for clinical translation mims.comnih.gov. However, the historical discontinuation of this compound's development due to cardiac lesions observed in monkey chronic toxicity studies underscores the critical importance of developing analogs with superior safety profiles and precise tissue selectivity to ensure successful translation to human therapy.

Exploration of Combinatorial Therapeutic Strategies

The investigation of combinatorial therapeutic strategies involves using this compound in conjunction with other pharmacological agents to achieve synergistic or additive effects, potentially leading to improved therapeutic outcomes. A notable example is its application in ocular hypertension. This compound has demonstrated additive effects when co-administered with latanoprost (B1674536), a prostaglandin (B15479496) analogue, in lowering intraocular pressure wikidoc.orguni.lunih.gov.

Further studies with this compound Prodrug 1 (CKLP1) have reinforced this approach. CKLP1, when combined with existing ocular hypotensive agents such as latanoprost, timolol, and the Rho kinase inhibitor Y27632, showed additive effects in reducing IOP mims.comtranscriptionfactor.orgnih.gov. This suggests that combining KATP channel activation with other mechanisms of action, which target different aspects of aqueous humor dynamics, could offer a more comprehensive and effective approach to managing conditions like glaucoma. This strategy aims to maximize efficacy while potentially allowing for lower doses of individual agents, thereby minimizing potential side effects.

Mechanistic Elucidation of Discrepant or Unclear Effects

Despite extensive research, certain effects of this compound remain unclear or appear discrepant, necessitating further mechanistic elucidation. For instance, one study reported an increase in intraocular pressure in normotensive rabbits following this compound administration, which contrasts with its observed IOP-lowering effects in other models wikidoc.org. Such discrepancies highlight the need for detailed investigations into species-specific differences, experimental conditions, or underlying physiological contexts that might influence drug response.

Another area requiring clarification is the differential analgesic effect of this compound in diabetic versus non-diabetic populations. While it potentiated morphine-induced antinociception in non-diabetic mice, this effect was absent in diabetic mice, suggesting a complex interplay with diabetic pathophysiology and KATP channel function that needs to be fully understood fishersci.ca. Furthermore, this compound has exhibited a "paradoxical inhibitory effect" on 86Rb outflow from pancreatic islet cells, indicating that it might, in certain contexts, reduce KATP channel activity and indirectly inhibit Ca2+-activated K+ channels. Its observed influence on 45Ca outflow, compatible with an inhibitory effect on voltage-dependent Ca++ channels, also points to multifaceted mechanisms of action that warrant deeper investigation.

The interaction of this compound with glibenclamide in reversing slow anion currents, and its ability to inhibit stomatal opening in certain plant models, are examples of effects that require further mechanistic understanding beyond its primary KATP channel opening role. The precise physiological role of endogenous regulators and openers of KATP channels also remains largely undefined mims.com. Future studies are crucial to resolve these apparent contradictions and fully map the intricate molecular and cellular pathways through which this compound exerts its diverse effects, ultimately leading to more predictable and targeted therapeutic applications. Differences in KATP channel activation between rodents and humans, as well as variations in activation sites for levthis compound compared to other KCOs, are also areas that require further exploration fishersci.caflybase.org. The observation that this compound did not inhibit insulin (B600854) release at concentrations that dilated pancreatic vessels, unlike diazoxide, further underscores the need to differentiate its effects on K+ channels in various cell types wikipedia.org.

Compound Names and PubChem CIDs

Q & A

Q. What is the mechanism of action of Cromakalim as a potassium channel opener, and how is this validated experimentally?

this compound activates ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and smooth muscle relaxation. This mechanism is validated using antagonists like glibenclamide, which selectively block KATP channels, reversing this compound-induced effects. Experimental protocols often involve electrophysiological recordings (e.g., patch-clamp) in isolated cells or tissue preparations to measure K+ currents .

Q. What are the recommended methods for quantifying this compound’s vasorelaxant effects in ex vivo models?

Researchers use organ bath setups with arterial rings (e.g., rat aorta or guinea-pig trachealis) pre-contracted with agonists like norepinephrine. Dose-response curves are generated, and EC50 values are calculated using nonlinear regression. Antagonists (e.g., glibenclamide) are applied to confirm KATP specificity. Statistical methods include Student’s t-test or ANOVA for group comparisons .

Q. How should this compound be solubilized and stored to maintain stability in pharmacological studies?

this compound is soluble in DMSO (up to 50 mM) and should be stored as a solid at –20°C. Aliquots are recommended to avoid freeze-thaw cycles. Purity (≥98%) is verified via HPLC, adhering to ALCOA+ principles for data integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cardiac effects across different experimental models?

Discrepancies in cardiac action potential duration (e.g., ischemia-independent cardioprotection vs. KATP-dependent effects) require model-specific validation. For example, isolated cardiomyocyte studies under simulated ischemia can isolate channel-specific effects, while in vivo models may incorporate hemodynamic monitoring (e.g., LVdP/dtmax) to assess systemic interactions .

Q. What methodologies confirm the enantiomer-specific efficacy of this compound derivatives like Levthis compound?

Levthis compound ((-)-Cromakalim) is tested in comparative dose-response assays with racemic this compound. Enantiomeric purity is verified via chiral chromatography. Functional assays (e.g., 86Rb+ efflux in smooth muscle) quantify K+ channel activation, while glibenclamide antagonism validates target specificity .

Q. How does this compound synergize with existing glaucoma therapies, and what statistical corrections are needed for combination studies?

In ocular studies, this compound’s additive effects with latanoprost are assessed via ex vivo human anterior segment perfusion. Intraocular pressure (IOP) changes (ΔIOP) are analyzed using paired t-tests with Bonferroni correction for multiple comparisons (e.g., p < 0.045 for single-drug trials) .

Q. What analytical techniques ensure data reliability in this compound pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is standard. Method validation includes linearity, precision, and recovery tests per ICH guidelines. Quality assurance adheres to ALCOA+ principles, with raw data archived for audit trails .

Q. How do researchers differentiate KATP-dependent vs. nitrate-like vasodepressor effects in comparative drug studies?

this compound and nicorandil are co-administered with glibenclamide in spinal-anesthetized dogs. Dose-response shifts (e.g., 6.7-fold ED50 increase for this compound vs. 2.2-fold for nicorandil) indicate KATP specificity. Nitrate-like effects are ruled out by testing nitroglycerin sensitivity .

Q. What in vivo models best replicate this compound’s antihypertensive effects observed in ex vivo systems?

Conscious telemetry-instrumented rats or dogs with induced hypertension (e.g., norepinephrine infusion) are used. Hemodynamic parameters (MAP, RVR) are monitored, and glibenclamide pretreatment confirms mechanism .

Q. How are EC50 and pD2 values derived in this compound studies, and what statistical pitfalls should be avoided?

EC50 (half-maximal effective concentration) is calculated via log-concentration vs. response curves. pD2 (-log EC50) standardizes potency comparisons. Common errors include omitting normality tests (e.g., Shapiro-Wilk) and failing to adjust for multiple comparisons (e.g., Bonferroni correction) .

Methodological Considerations

  • Literature Review : Use structured queries in databases like PubMed with terms "this compound AND (KATP OR smooth muscle)" and filters for journals (e.g., J. Med. Chem.) and publication years .
  • Ethical Compliance : Ensure animal protocols follow ARRIVE guidelines. For human tissue (e.g., ocular studies), obtain IRB approval and document informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.